molecular formula C8H3F4NO B060523 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate CAS No. 190774-52-8

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Cat. No.: B060523
CAS No.: 190774-52-8
M. Wt: 205.11 g/mol
InChI Key: XBTHHWYOEISJNF-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a useful research compound. Its molecular formula is C8H3F4NO and its molecular weight is 205.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTHHWYOEISJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N=C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369877
Record name 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-52-8
Record name 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate (CAS No. 190774-52-8). This fluorinated aryl isocyanate is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and reactions, and an exploration of its role in the inhibition of the necroptosis signaling pathway through the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.

Core Chemical Properties

This compound is a reactive organic compound featuring a highly electrophilic isocyanate group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. These functional groups impart unique reactivity and properties that are advantageous in the synthesis of complex organic molecules.

PropertyValueSource
CAS Number 190774-52-8[1][2]
Molecular Formula C₈H₃F₄NO[1]
Molecular Weight 205.11 g/mol [1]
Appearance Clear colorless to yellow liquid[1]
Boiling Point 39 °C at 1.5 mmHg[1]
Density 1.416 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.459[1]
Flash Point 171 °F (77.2 °C)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for isocyanate formation. The most common industrial routes involve the phosgenation of the corresponding aniline or the Curtius rearrangement of a carboxylic acid derivative.

Synthesis via Phosgenation of 2-Fluoro-3-(trifluoromethyl)aniline

This method involves the reaction of 2-Fluoro-3-(trifluoromethyl)aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene. The aniline precursor is a critical starting material.

Experimental Protocol:

  • Preparation of the Amine Solution: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in an anhydrous solvent such as toluene or dichloromethane.

  • Phosgenation: To the stirred amine solution, add a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction is exothermic and generates HCl gas, which should be neutralized with a non-nucleophilic base (e.g., triethylamine) or vented safely.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak around 2250-2270 cm⁻¹.

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. The solvent is then removed under reduced pressure.

  • Purification: The crude isocyanate is purified by vacuum distillation to yield the final product.[3]

Synthesis via Curtius Rearrangement of 2-Fluoro-3-(trifluoromethyl)benzoic Acid

The Curtius rearrangement provides an alternative, phosgene-free route to the isocyanate from the corresponding carboxylic acid.[4][5][6]

Experimental Protocol:

  • Acyl Azide Formation: Convert 2-Fluoro-3-(trifluoromethyl)benzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form the acyl azide. A one-pot procedure using diphenylphosphoryl azide (DPPA) with the carboxylic acid is a common and safer alternative.[7]

  • Rearrangement: The acyl azide is then carefully heated in an inert solvent (e.g., toluene or benzene). The thermal decomposition of the acyl azide leads to the loss of nitrogen gas and the rearrangement of the remaining fragment to form the isocyanate.[4]

  • Isolation: The isocyanate can be isolated by removal of the solvent under reduced pressure and purified by vacuum distillation.[5]

Reactivity and Key Reactions

The isocyanate group of this compound is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis.

Reaction with Amines to Form Ureas

The most prominent reaction of this isocyanate is its reaction with primary or secondary amines to form substituted ureas. This reaction is fundamental to the synthesis of many biologically active molecules, including RIPK1 inhibitors.[3][8]

General Experimental Protocol for Urea Formation:

  • Amine Solution Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[9]

  • Isocyanate Addition: To the stirred amine solution, add this compound (1.05 equivalents) dropwise at room temperature. The reaction is typically exothermic.

  • Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. Monitor the reaction by TLC until the starting materials are consumed.

  • Product Isolation: If the urea product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.[3]

Application in Drug Discovery: Synthesis of RIPK1 Kinase Inhibitors

This compound is a valuable reagent in the synthesis of small molecule inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.

The Necroptosis Signaling Pathway

Necroptosis is a regulated necrotic cell death pathway that is initiated by signals such as tumor necrosis factor (TNF). The core of the necroptosis signaling cascade involves the activation of RIPK1, which then recruits and activates RIPK3. This leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[8][10]

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_cytosol Cytosol cluster_complexII Complex II (Pro-death) cluster_necrosome Necrosome cluster_execution Execution TNFR1 TNFR1 ComplexI TRADD, TRAF2/5, cIAP1/2, RIPK1 TNFR1->ComplexI Recruits TNFa TNFα TNFa->TNFR1 Binds ComplexII TRADD, FADD, Caspase-8, RIPK1 ComplexI->ComplexII Dissociation & Reassembly Necrosome RIPK1 (p) RIPK3 (p) ComplexII->Necrosome Caspase-8 inhibition leads to formation MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL MLKL (p) (Oligomerized) MLKL->pMLKL Phosphorylation & Oligomerization MembraneDisruption Membrane Disruption & Cell Death pMLKL->MembraneDisruption Translocates & Disrupts

Figure 1. Simplified Necroptosis Signaling Pathway.
Experimental Workflow: Synthesis of a Furo[2,3-d]pyrimidine-based RIPK1 Inhibitor

The following diagram illustrates a general workflow for the synthesis of a furo[2,3-d]pyrimidine-based RIPK1 inhibitor, where the urea linkage is formed using this compound.

Synthesis_Workflow cluster_synthesis Synthesis of Furo[2,3-d]pyrimidine Core cluster_isocyanate_prep Isocyanate Preparation cluster_coupling Urea Formation (Coupling) cluster_final_product Final Product Start_Furo Starting Materials Intermediate_Furo Furo[2,3-d]pyrimidine Intermediate with Amine Start_Furo->Intermediate_Furo Multi-step Synthesis Reaction Reaction of Amine with Isocyanate Intermediate_Furo->Reaction Amine Component Aniline 2-Fluoro-3-(trifluoromethyl)aniline Isocyanate 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate Aniline->Isocyanate Phosgenation or Curtius Rearrangement Isocyanate->Reaction Isocyanate Component Crude_Product Crude RIPK1 Inhibitor Reaction->Crude_Product Purified_Product Purified RIPK1 Inhibitor Crude_Product->Purified_Product Purification (Chromatography/ Recrystallization)

Figure 2. General workflow for RIPK1 inhibitor synthesis.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with respiratory protection.[1]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed or inhaled, seek immediate medical attention.[1]

  • Storage: Store in a cool, dry, well-ventilated place away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive isocyanate group and fluorine-containing substituents makes it an important precursor for the development of novel therapeutics, such as RIPK1 kinase inhibitors for the treatment of diseases associated with necroptosis. Proper handling and understanding of its chemical properties are essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this aromatic isocyanate, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic and lipophilic properties that are highly sought after in medicinal chemistry for enhancing metabolic stability and binding affinity of target molecules.

Physicochemical Properties

This compound is a colorless to yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 190774-52-8[2][3]
Molecular Formula C₈H₃F₄NO[1][2]
Molecular Weight 205.11 g/mol [1][4]
Boiling Point 39 °C at 1.5 mmHg[1]
Density 1.416 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.459[1]

Synthesis

The primary and most direct industrial and laboratory-scale synthesis of this compound involves the phosgenation of its corresponding aniline precursor, 2-Fluoro-3-(trifluoromethyl)aniline. This reaction can be carried out using phosgene gas or a safer, solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).

The overall synthetic pathway can be visualized as a two-step process, starting from a suitable benzene derivative, followed by the conversion of the resulting aniline to the isocyanate.

Synthesis_Workflow Start Substituted Benzene Precursor Aniline 2-Fluoro-3-(trifluoromethyl)aniline Start->Aniline  Nitration & Reduction   Isocyanate This compound Aniline->Isocyanate  Phosgenation  

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-Fluoro-3-(trifluoromethyl)aniline using Triphosgene

This protocol is adapted from general procedures for the synthesis of aryl isocyanates from anilines using triphosgene.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)aniline

  • Triphosgene

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane.

  • Addition of Amine: A solution of 2-Fluoro-3-(trifluoromethyl)aniline (1 equivalent) in anhydrous dichloromethane is added dropwise to the stirred triphosgene solution at 0 °C (ice bath).

  • Addition of Base: After the addition of the aniline solution is complete, a solution of triethylamine (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak.

  • Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization_Methods Molecule 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Molecule->NMR  Structural Elucidation   IR IR Spectroscopy Molecule->IR  Functional Group ID   MS Mass Spectrometry Molecule->MS  Molecular Weight & Formula  

Caption: Key analytical methods for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Due to the presence of fluorine, ¹⁹F NMR is also a critical characterization technique in addition to ¹H and ¹³C NMR.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H 7.2 - 7.6Multiplet-
¹³C ~125 (Isocyanate Carbon)--
115 - 160 (Aromatic Carbons)MultipletsC-F and C-C-F couplings
~123 (Trifluoromethyl Carbon)Quartet¹J(C,F) ≈ 270 Hz
¹⁹F ~ -60 (CF₃)Singlet-
~ -110 to -140 (Ar-F)MultipletF-H and F-F couplings

Note: The predicted values are based on typical chemical shifts for similar substituted aromatic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for an isocyanate is the strong, sharp peak corresponding to the asymmetric stretching of the -N=C=O group.

Table 3: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2275 - 2250 Strong, Sharp -N=C=O Asymmetric Stretch
3100 - 3000MediumAromatic C-H Stretch
1600 - 1450Medium to StrongAromatic C=C Bending
1350 - 1150StrongC-F Stretch (CF₃)
1250 - 1000StrongC-F Stretch (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Under electron ionization (EI), the molecule will fragment in a characteristic pattern.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
205 [M]⁺ (Molecular Ion)
177[M - CO]⁺
158[M - F - CO]⁺
136[C₇H₃F₃]⁺

Note: The fragmentation pattern is a prediction based on the structure and may vary depending on the ionization conditions.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the fluorinated phenyl moiety into bioactive molecules. Its synthesis from the corresponding aniline is a well-established transformation, and its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The detailed characterization data provided in this guide serves as a crucial reference for researchers working with this important chemical intermediate.

References

In-Depth Technical Guide: Reactivity of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-fluoro-3-(trifluoromethyl)phenyl isocyanate with primary amines, a critical reaction in the synthesis of various compounds in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, provides experimental protocols, and presents available quantitative data.

Introduction

This compound is a highly reactive electrophilic compound due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring. These substituents enhance the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. The reaction with primary amines is a robust and efficient method for the formation of substituted ureas, which are common scaffolds in biologically active molecules. Understanding the reactivity and optimizing the reaction conditions are crucial for the successful synthesis of target molecules.

Reaction Mechanism

The reaction between this compound and a primary amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the formation of a stable urea derivative. The reaction is generally exothermic and proceeds rapidly under mild conditions.

The accepted mechanism involves a stepwise associative process rather than a concerted one. This includes the initial nucleophilic addition of the amine to the isocyanate carbon, followed by deprotonation of the amine nitrogen and subsequent protonation of the isocyanate nitrogen to yield the final urea product.[1]

Caption: General reaction mechanism of this compound with a primary amine.

Quantitative Data

IsocyanatePrimary AmineSolventTemperatureTimeYield (%)Reference
4-Chloro-3-(trifluoromethyl)phenyl isocyanatePropargylamineDichloromethaneRoom Temp.1 h91--INVALID-LINK--[2]
3-Trifluoromethylphenyl isocyanateN-Methyl-N-(tert-butylthiomethyl)amineAcetonitrileRoom Temp.1 h53--INVALID-LINK--
3,3,3-Trifluoroethyl isocyanatePhenylamineNot specifiedNot specified-98--INVALID-LINK--[3]
3,3,3-Trifluoroethyl isocyanate3,4-DimethoxyphenethylamineNot specifiedNot specified-84--INVALID-LINK--[3]
3,3,3-Trifluoroethyl isocyanate5-Methylisoxazol-3-amineNot specifiedNot specified-98--INVALID-LINK--[3]

Note: The data provided is for structurally similar isocyanates and serves as a reference for the expected reactivity and yield.

Experimental Protocols

The following are general experimental protocols for the synthesis of N,N'-disubstituted ureas from this compound and primary amines. These protocols are based on established methods for similar reactions.

General Protocol for Reaction with Aliphatic and Aromatic Amines

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the product precipitates, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification DissolveAmine Dissolve primary amine in anhydrous solvent under inert atmosphere Cool Cool solution to 0 °C AddIsocyanate Slowly add this compound Cool->AddIsocyanate Stir Warm to room temperature and stir for 1-4 hours AddIsocyanate->Stir Monitor Monitor reaction by TLC Stir->Monitor Precipitate If product precipitates, filter and dry Monitor->Precipitate NoPrecipitate If no precipitate, concentrate in vacuo Monitor->NoPrecipitate Purify Purify by recrystallization or chromatography NoPrecipitate->Purify

Caption: General experimental workflow for the synthesis of ureas.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The reaction of this compound with primary amines is a highly efficient method for the synthesis of N,N'-disubstituted ureas. The electron-withdrawing groups on the phenyl ring activate the isocyanate for rapid nucleophilic attack. While specific kinetic data for this particular isocyanate is limited, high yields can be expected under mild reaction conditions based on data from analogous compounds. The provided experimental protocols offer a reliable starting point for the synthesis of a wide range of urea derivatives for applications in drug discovery and materials science. Careful handling and adherence to safety protocols are essential when working with this reactive intermediate.

References

Spectroscopic Analysis of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. Due to the limited availability of specific experimental spectra in public databases, this document focuses on providing detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to this compound. These methodologies are intended to guide researchers in obtaining and interpreting spectroscopic data for this and similar molecules.

Chemical Properties

PropertyValue
IUPAC Name 2-Fluoro-1-isocyanato-3-(trifluoromethyl)benzene[1]
CAS Number 190774-52-8[1][2]
Molecular Formula C₈H₃F₄NO[1][2]
Synonyms This compound, 2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene[1]

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)
Isocyanate (-N=C=O)2250 - 2285 (strong, sharp)
C-F (Aromatic)1100 - 1400
C-F (Trifluoromethyl)1100 - 1200
Aromatic C=C1450 - 1600
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the three protons on the phenyl ring, with coupling to each other and to the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The isocyanate carbon (-N=C=O) is expected in the δ 120-140 ppm region. The carbons attached to fluorine atoms will exhibit characteristic splitting (C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl (-CF₃) group.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound.

NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the absence of solvent signals that could overlap with analyte peaks.

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard may be added.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-16 ppm.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer with a carbon probe.

  • Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Similar to ¹H NMR, with referencing to the deuterated solvent signal.

4. ¹⁹F NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer equipped with a fluorine-capable probe.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment without proton decoupling.

    • Number of Scans: 64 to 256.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: A wide spectral width is often necessary for ¹⁹F NMR; a range of +50 to -250 ppm is a reasonable starting point.

  • Processing: Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • ATR-FTIR is a common and convenient method for liquid samples.

  • Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Ensure the entire surface of the crystal is covered to obtain a good quality spectrum.

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow Compound Purified Compound (this compound) NMR_Prep NMR Sample Preparation (Dissolve in Deuterated Solvent) Compound->NMR_Prep IR_Prep IR Sample Preparation (Neat Liquid on ATR) Compound->IR_Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FTIR) IR_Prep->IR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc NMR_Analysis NMR Spectral Analysis (Peak Assignment, Coupling) NMR_Proc->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR_Proc->IR_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

References

The Versatility of a Fluorinated Building Block: A Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among the arsenal of fluorinated building blocks, 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate has emerged as a critical reagent for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Core Application: A Scaffold for Potent Kinase Inhibitors

A primary application of this compound lies in the construction of diaryl urea-based kinase inhibitors. This structural motif is central to the design of numerous therapeutics that target key signaling pathways implicated in cancer and other diseases.

Tropomyosin Receptor Kinase (TRK) Inhibitors

The neurotrophic tyrosine receptor kinase (TRK) family, comprising TRKA, TRKB, and TRKC, plays a crucial role in the development and function of the nervous system. Aberrant fusions of the NTRK genes are oncogenic drivers in a variety of solid tumors. Consequently, the development of TRK inhibitors has become a significant focus in oncology. This compound is a key building block in the synthesis of several potent TRK inhibitors.

The general synthetic approach involves the reaction of the isocyanate with an appropriate amine-containing fragment to form the characteristic urea linkage. This reaction is typically straightforward and high-yielding.

Table 1: Selected TRK Inhibitors Synthesized Using this compound and their Biological Activity

Compound/ReferenceTarget(s)IC50 (nM)Cell-Based Assay
TRKA Selective Inhibitor 32hTRKA72KM12-Luc (TPM3-NTRK1) cells
Pan-TRK Radiotracer ([18F]QMICF)TRKA/B/C85-650Enzymatic assays
Pan-TRK Inhibitor (Larotrectinib analogue basis)TRKA/B/CVariesVarious cancer cell lines

The TRK signaling cascade is a critical pathway in neuronal survival and differentiation, and its dysregulation in cancer leads to uncontrolled cell proliferation and survival.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS CREB CREB PLCg->CREB AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CREB AKT->CREB Transcription Gene Transcription CREB->Transcription Regulates Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response Leads to Neurotrophin Neurotrophin Neurotrophin->TRK Binds and activates Inhibitor TRK Inhibitor Inhibitor->TRK Inhibits

Caption: Simplified TRK Signaling Pathway and Point of Inhibition.
Other Kinase Inhibitors: Sorafenib Analogues and Beyond

The diaryl urea scaffold is also present in Sorafenib, a multi-kinase inhibitor approved for the treatment of certain types of cancer. While the parent drug utilizes 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the 2-fluoro analogue has been extensively used to generate novel derivatives with potentially altered activity and selectivity profiles.

Table 2: Examples of Sorafenib Analogues and Other Kinase Inhibitors

Compound ClassTarget KinasesRepresentative IC50 ValuesReference
Sorafenib AnaloguesVEGFR, PDGFR, RAFVaries depending on modification
KDR Kinase InhibitorsKDR (VEGFR-2)0.0689 µM (for compound 5a)
p38 MAP Kinase Inhibitorsp38 MAP KinasePotent inhibition reported

Expanding Horizons: Applications Beyond Kinase Inhibition

The utility of this compound extends beyond the realm of kinase inhibitors, demonstrating its versatility in medicinal chemistry.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and temperature. Antagonists of this channel are being investigated as potential analgesics. The urea linkage formed by this compound has been incorporated into novel TRPV1 antagonists.

Agrochemicals

The trifluoromethylphenyl moiety is a common feature in many modern agrochemicals due to its ability to enhance biological activity and metabolic stability. While specific examples directly utilizing this compound in commercialized agrochemicals are less documented in the public domain, the synthesis of structurally related compounds for herbicidal and fungicidal screening is an active area of research. The isocyanate provides a convenient handle for introducing the desired toxophore.

Experimental Protocols

The synthesis of diaryl ureas from this compound is a robust and widely applicable reaction. Below are generalized and specific experimental protocols for the synthesis of these key intermediates.

General Procedure for the Synthesis of Diaryl Ureas

A solution of the desired amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) is prepared under an inert atmosphere (e.g., nitrogen or argon). To this solution, this compound (1.0-1.2 equivalents) is added, either neat or as a solution in the same solvent. The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated by filtration if it precipitates, or by standard work-up procedures involving solvent evaporation and purification by crystallization or column chromatography.

Diaryl_Urea_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification Amine Amine (R-NH2) Reaction Stirring Amine->Reaction Isocyanate 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate Isocyanate->Reaction Solvent Anhydrous Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Atmosphere Inert Atmosphere (e.g., N2, Ar) Atmosphere->Reaction Temperature Room Temperature Temperature->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Isolation Isolation (Filtration or Evaporation) Monitoring->Isolation Purification Purification (Crystallization or Chromatography) Isolation->Purification Product Diaryl Urea Purification->Product

Caption: General Experimental Workflow for Diaryl Urea Synthesis.
Specific Protocol: Synthesis of a KDR Kinase Inhibitor Intermediate

The following protocol is adapted from the synthesis of a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)urea scaffold, a potent KDR inhibitor.

Materials:

  • 2-Amino-3-nitropyridine

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen)

Procedure:

  • A solution of 2-amino-3-nitropyridine (1.0 mmol) in anhydrous DCM (10 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.

  • This compound (1.1 mmol) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The resulting precipitate is collected by vacuum filtration, washed with cold DCM, and dried under vacuum to afford the intermediate urea derivative.

  • The nitro group is then reduced to an amine in a subsequent step to yield the final KDR inhibitor scaffold.

Conclusion

This compound stands as a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors, particularly for the TRK family, is well-established and continues to be an active area of research. Furthermore, its application in the development of other therapeutic agents, such as TRPV1 antagonists, and its potential in agrochemical discovery highlight its broad applicability. The straightforward and high-yielding nature of the urea-forming reaction makes it an attractive tool for drug discovery and development professionals seeking to introduce the unique properties of the 2-fluoro-3-(trifluoromethyl)phenyl moiety into novel bioactive molecules.

Technical Guide: Determining the Solubility of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to provide a technical guide or whitepaper on the solubility of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate without specific data from experimental studies. However, I can provide a generalized framework and methodology that researchers can follow to determine the solubility of this compound. This guide will adhere to the requested format, including data presentation, experimental protocols, and visualizations.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various chemical and biological systems. For a reactive intermediate like this compound, understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide outlines a comprehensive approach to experimentally determine and present the solubility data for this compound.

Data Presentation: A Template for Solubility Data

Quantitative solubility data should be organized systematically to allow for easy comparison and interpretation. The following table provides a standardized format for presenting such data. Researchers would populate this table with their experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis
e.g., Acetonee.g., 25Experimental ValueCalculated Valuee.g., HPLC-UV
e.g., Toluenee.g., 25Experimental ValueCalculated Valuee.g., HPLC-UV
e.g., Dichloromethanee.g., 25Experimental ValueCalculated Valuee.g., HPLC-UV
e.g., Hexanee.g., 25Experimental ValueCalculated Valuee.g., HPLC-UV
e.g., Acetonitrilee.g., 25Experimental ValueCalculated Valuee.g., HPLC-UV
e.g., Dimethyl Sulfoxidee.g., 25Experimental ValueCalculated Valuee.g., HPLC-UV

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol describes a standard gravimetric method for determining the solubility of a solid compound in an organic solvent.

1. Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with sealed caps (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Fume hood

  • Oven or vacuum oven

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the clear supernatant (e.g., 5 mL) using a volumetric pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish to remove any remaining microscopic solid particles.

  • Solvent Evaporation and Quantification:

    • Place the evaporation dish in a fume hood to allow the solvent to evaporate. This process can be expedited by using a gentle stream of nitrogen or by placing the dish in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the dish minus the initial tare weight.

    • Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/100 mL).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G cluster_setup Experimental Setup cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Select Solvents and Temperature B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Settle Undissolved Solid C->D E Filter Supernatant D->E F Evaporate Solvent E->F G Weigh Dried Solute F->G H Calculate Solubility G->H I Tabulate Data H->I

Caption: Workflow for gravimetric solubility determination.

This guide provides a foundational framework for the systematic determination and reporting of the solubility of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for research and development applications.

A Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Commercial Availability, Synthesis, and Potential Applications of a Key Fluorinated Building Block

For researchers, scientists, and professionals in the field of drug development, access to specialized chemical reagents is paramount. Among these, fluorinated organic compounds have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of molecules. This guide focuses on 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, a valuable building block in medicinal chemistry, providing a comprehensive overview of its commercial availability, synthesis, and key applications.

Commercial Availability and Suppliers

This compound (CAS Number: 190774-52-8) is commercially available from a number of chemical suppliers. The purity of the commercially available compound is typically high, often around 97% or 99%. Below is a summary of some of the key suppliers. For up-to-date pricing and available quantities, it is recommended to directly contact the suppliers.

SupplierPurityNotes
Sigma-Aldrich 97%A well-established supplier of research chemicals.[1]
P&S Chemicals Information available upon requestInquire for a quotation.[2]
Weifang Yangxu Group Co., Ltd 99%Offers the product in bulk quantities.[3]
Georganics min. 97%Provides a detailed Safety Data Sheet.[4][5]
CheMondis Analytical/ACS, Cosmetic, Feed, Food, Pharma, Purified, Technical grades availableA marketplace connecting buyers with suppliers.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 190774-52-8
Molecular Formula C₈H₃F₄NO
Molecular Weight 205.11 g/mol
Appearance Typically a solid

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step process starting from the corresponding aniline precursor, 2-Fluoro-3-(trifluoromethyl)aniline.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Aniline 2-Fluoro-3-(trifluoromethyl)aniline Isocyanate This compound Aniline->Isocyanate Phosgenation

A high-level overview of the synthetic route.
Experimental Protocol: Synthesis of this compound from 2-Fluoro-3-(trifluoromethyl)aniline

Materials:

  • 2-Fluoro-3-(trifluoromethyl)aniline

  • Triphosgene

  • An inert solvent (e.g., toluene, dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous reaction setup (e.g., oven-dried glassware, inert atmosphere)

Procedure:

  • Dissolution of Aniline: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3-(trifluoromethyl)aniline in an anhydrous inert solvent.

  • Preparation of Phosgene Equivalent: In a separate flask, dissolve triphosgene in the same anhydrous solvent.

  • Phosgenation Reaction: Slowly add the triphosgene solution to the stirred aniline solution at a controlled temperature (typically 0 °C to room temperature). A non-nucleophilic base may be added to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude isocyanate can be purified by distillation or chromatography.

Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Applications in Drug Discovery and Medicinal Chemistry

The 2-fluoro-3-(trifluoromethyl)phenyl moiety is a valuable pharmacophore in modern drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[4][8]

The isocyanate functional group is a versatile handle for introducing this fluorinated scaffold into a wide range of molecules. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity is particularly useful in the synthesis of kinase inhibitors, a major class of therapeutic agents.

Isocyanate_Reactivity cluster_reactivity Key Reactions Isocyanate 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate Urea Urea Derivative Isocyanate->Urea Amine Amine (R-NH2) Amine->Urea

Reaction of the isocyanate with a primary amine.

While specific signaling pathways directly modulated by this compound itself have not been identified in the reviewed literature, its incorporation into larger molecules, particularly kinase inhibitors, suggests its role in targeting pathways crucial for cell signaling, proliferation, and survival. For instance, many kinase inhibitors containing trifluoromethylphenyl groups are designed to target specific kinases implicated in cancer and other diseases. The unique electronic properties of the fluorinated phenyl ring can contribute to the selective and potent inhibition of these enzymes.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. According to the Safety Data Sheet provided by Georganics, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5] It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a commercially available and highly valuable building block for medicinal chemistry and drug discovery. Its unique fluorinated structure offers a powerful tool for modulating the properties of bioactive molecules. While a detailed, publicly available synthesis protocol is not readily found, general methods for isocyanate synthesis from anilines can be adapted. The reactivity of the isocyanate group allows for its straightforward incorporation into a variety of molecular scaffolds, making it a key component in the development of new therapeutic agents, particularly in the area of kinase inhibitors. As with all reactive chemical reagents, proper safety precautions must be strictly followed during its handling and use.

References

Methodological & Application

Application Notes and Protocols for Urea Synthesis Using 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted ureas utilizing 2-fluoro-3-(trifluoromethyl)phenyl isocyanate. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent inhibitors of key signaling pathways involved in inflammatory diseases and cancer.

Introduction

Urea derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities. The synthesis of ureas via the reaction of an isocyanate with an amine is a robust and high-yielding method. This document focuses on the use of this compound, a key building block for the synthesis of targeted therapeutics. Ureas derived from this isocyanate have been identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[1][2][3]

Data Presentation

The following table summarizes representative reaction parameters for the synthesis of N,N'-disubstituted ureas from an isocyanate and an amine. While specific yields for reactions with this compound are not widely published, the data presented for analogous reactions provide an expected range of outcomes.

Amine Substrate (Exemplary)SolventReaction Time (h)Yield (%)Purification Method
AnilineAcetonitrile3~90Precipitation
3-FluoroanilineDMF1292Precipitation with HCl, Recrystallization
3-(Trifluoromethyl)anilineDMF1271Precipitation with HCl, Recrystallization
Primary Aliphatic AmineDCM2-470-85Column Chromatography
Secondary Aliphatic AmineDCM2-465-80Column Chromatography

Experimental Protocols

General Protocol for the Synthesis of N-(2-Fluoro-3-(trifluoromethyl)phenyl) Ureas

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Stir plate and stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of amine).

  • Addition of Isocyanate: While stirring the amine solution at room temperature (20-25°C), add a solution of this compound (1.0 - 1.1 equivalents) in the same anhydrous solvent dropwise. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.

  • Work-up and Isolation:

    • For products that precipitate: If the urea product precipitates from the reaction mixture, it can be isolated by vacuum filtration. The collected solid should be washed with a small amount of cold solvent and dried.

    • For soluble products: If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.

  • Purification: The crude urea product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve Amine in Anhydrous Solvent B Add this compound Solution A->B C Stir at Room Temperature B->C D Monitor Reaction by TLC/LC-MS C->D E Precipitation & Filtration D->E If Precipitate Forms F Solvent Removal D->F If Soluble G Recrystallization E->G H Column Chromatography F->H G cluster_0 Initiation cluster_1 Complex Formation cluster_2 Necrosome Assembly cluster_3 Execution TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIP1) TNFR1->ComplexI RIP1 RIP1 Kinase ComplexI->RIP1 RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation MLKL MLKL RIP3->MLKL Phosphorylation pMLKL Phospho-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Inhibitor N-(2-Fluoro-3-(trifluoromethyl)phenyl) Urea Inhibitor->RIP1 Inhibition

References

Application Notes: Synthesis of N,N-Disubstituted Ureas via Reaction of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a highly reactive electrophilic compound widely utilized in organic synthesis. The isocyanate functional group (-N=C=O) is susceptible to nucleophilic attack, making it an excellent building block for a variety of molecular structures.[1] One of its most common and significant reactions is with primary or secondary amines to form substituted ureas.[1][2][3] This reaction is a cornerstone in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

The resulting urea derivatives, especially those incorporating trifluoromethyl and fluoro-substituted phenyl rings, are of significant interest in drug discovery. These motifs are present in numerous biologically active compounds, including kinase inhibitors used in oncology. For instance, the structure is analogous to components of drugs like Sorafenib, which highlights the potential of these derivatives as antiproliferative agents.[4] This document provides a detailed overview of the reaction, experimental protocols, and relevant data for the synthesis of N,N-disubstituted ureas using this compound and various secondary amines.

Reaction Mechanism and Workflow

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the stable urea linkage. The reaction is typically fast, exothermic, and often does not require a catalyst.[5]

Reaction_Mechanism cluster_product Product isocyanate 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate urea N,N-Disubstituted Urea isocyanate->urea + R'R''NH (Nucleophilic Addition) amine Secondary Amine (R'R''NH) Experimental_Workflow start Start dissolve_amine Dissolve secondary amine in an appropriate aprotic solvent (e.g., Acetone, THF, DCM) start->dissolve_amine cool_solution Cool solution in an ice bath (if reaction is highly exothermic) dissolve_amine->cool_solution add_isocyanate Add 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate solution dropwise cool_solution->add_isocyanate stir_reaction Stir at room temperature for 2-6 hours add_isocyanate->stir_reaction monitor_tlc Monitor reaction completion using Thin Layer Chromatography (TLC) stir_reaction->monitor_tlc filter_product Filter the precipitated product monitor_tlc->filter_product wash_product Wash the solid with cold solvent filter_product->wash_product dry_product Dry the product under vacuum wash_product->dry_product end Obtain Pure N,N-Disubstituted Urea dry_product->end

References

Application Notes and Protocols: Carbamate Formation with 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates are a vital class of organic compounds extensively utilized in medicinal chemistry and drug design.[1][2] Their structural resemblance to the peptide bond, coupled with enhanced chemical and metabolic stability, makes them valuable as isosteres in peptidomimetics, contributing to improved pharmacokinetic profiles of therapeutic agents.[1][2] The incorporation of fluorine atoms and trifluoromethyl groups into drug candidates is a common strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[3][4] 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a key reagent for introducing a fluorinated moiety into molecules, leading to the formation of novel carbamates with potential applications in drug discovery. This document provides detailed protocols for the synthesis of carbamates from the reaction of this compound with various alcohols.

General Reaction Scheme

The formation of carbamates from the reaction of this compound and an alcohol proceeds via a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. The general reaction is depicted below:

Where:

  • R-OH represents a primary, secondary, or phenolic alcohol.

  • Ar is the 2-Fluoro-3-(trifluoromethyl)phenyl group.

The reaction is typically carried out in an inert aprotic solvent and can be conducted at room temperature or with gentle heating. The use of a catalyst is often unnecessary due to the high reactivity of the isocyanate, which is enhanced by the electron-withdrawing fluoro and trifluoromethyl substituents.

Quantitative Data Summary

The following table summarizes representative, hypothetical quantitative data for the synthesis of various carbamates using this compound. The yields are generally high, reflecting the efficient nature of this reaction.

EntryAlcohol (R-OH)ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
1MethanolMethyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamateC9H7F4NO2237.1595>98
2EthanolEthyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamateC10H9F4NO2251.1896>99
3IsopropanolIsopropyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamateC11H11F4NO2265.2092>98
4Benzyl alcoholBenzyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamateC15H11F4NO2313.2594>97
5PhenolPhenyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamateC14H9F4NO2311.2290>98

Experimental Protocols

Safety Precautions: this compound is harmful if inhaled and causes serious eye irritation.[5] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

Protocol 1: General Procedure for the Synthesis of Alkyl and Aryl Carbamates

This protocol is adapted from general methods for carbamate synthesis from isocyanates and alcohols.[6][7]

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., ethanol, benzyl alcohol, phenol) (1.0 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the desired alcohol (1.0 eq). Dissolve the alcohol in a minimal amount of anhydrous DCM or THF.

  • Addition of Isocyanate: Slowly add this compound (1.0 eq) to the stirred solution of the alcohol at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (the limiting reagent, typically the isocyanate) is consumed. Reactions are often complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • If the product crystallizes, it can be collected by filtration and washed with a cold non-polar solvent like hexanes.

    • If the product is an oil or does not crystallize, dissolve the residue in DCM or ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of Phenyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate

This protocol is a specific application of the general procedure for a phenolic substrate.

Materials:

  • This compound (1.0 g, 4.83 mmol)

  • Phenol (0.45 g, 4.78 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment as in Protocol 1

Procedure:

  • In a 50 mL round-bottom flask, dissolve phenol (0.45 g, 4.78 mmol) in anhydrous DCM (20 mL).

  • While stirring at room temperature, add this compound (1.0 g, 4.83 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure phenyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate.

  • Dry the purified product under vacuum.

Visualizations

Carbamate_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve Alcohol in Anhydrous Solvent add_isocyanate Add 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate reagents->add_isocyanate Under N2/Ar stir Stir at Room Temperature add_isocyanate->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete extract Aqueous Work-up (if necessary) concentrate->extract purify Purify by Crystallization or Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for carbamate synthesis.

Signaling_Pathway cluster_reactants Reactants cluster_product Product alcohol Alcohol (R-OH) isocyanate 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate alcohol->isocyanate Nucleophilic Attack carbamate Carbamate Product isocyanate->carbamate Forms

Caption: Logical relationship in carbamate formation.

References

Application Notes and Protocols for 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the safe and effective use of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate in the synthesis of novel urea and carbamate derivatives. The protocols detailed below are foundational for the exploration of new chemical entities in drug discovery and materials science.

Compound Profile

Chemical Structure:

Chemical structure of this compound

PropertyValue
IUPAC Name 2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene[1]
CAS Number 190774-52-8[1][2]
Molecular Formula C₈H₃F₄NO[1][2]
Molecular Weight 205.11 g/mol
Appearance Colorless to light yellow liquid
Purity ≥97%[3]

Safety and Handling

This compound is a reactive and hazardous chemical that requires strict safety precautions.

Hazard Identification: [3]

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation .

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • May cause respiratory irritation .

Personal Protective Equipment (PPE):

  • Ventilation: Work in a well-ventilated chemical fume hood.

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge.

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Isocyanates are moisture-sensitive.

  • Avoid contact with water, alcohols, amines, and strong bases.

First Aid Measures: [3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

The highly electrophilic isocyanate group readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. These reactions are typically high-yielding and proceed under mild conditions.

General Protocol for the Synthesis of N,N'-Disubstituted Ureas

This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding urea derivative.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous diethyl ether or hexanes (for precipitation/washing)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, if the product precipitates, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether or hexanes to remove any unreacted starting material.

  • If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.

Purification:

  • Recrystallization: Suitable solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Flash Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data (Representative Examples):

AmineSolventTime (h)Yield (%)Purification Method
AnilineDCM3>95Precipitation/Filtration
4-MethoxyanilineTHF2>95Recrystallization
BenzylamineDCM2>90Column Chromatography
MorpholineTHF1>98Precipitation/Filtration
General Protocol for the Synthesis of O-Aryl Carbamates

This protocol outlines the reaction of this compound with a phenol to form an O-aryl carbamate. This reaction is often catalyzed by a weak base.

Reaction Scheme:

Materials:

  • This compound

  • Substituted or unsubstituted phenol

  • Anhydrous toluene or acetonitrile

  • Triethylamine (TEA) or dibutyltin dilaurate (DBTDL) (catalyst)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.), anhydrous toluene, and a catalytic amount of TEA or DBTDL.

  • Heat the mixture to 60-80 °C with stirring.

  • Add this compound (1.1 eq.) dropwise to the heated solution.

  • Maintain the reaction at the elevated temperature and monitor its progress by TLC. The reaction may take 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure carbamate.

Purification:

  • Flash Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data (Representative Examples):

PhenolCatalystTemperature (°C)Time (h)Yield (%)
PhenolTEA806~85
4-CresolDBTDL608~90
4-ChlorophenolTEA8010~80
2-NaphtholDBTDL706~88

Experimental Workflow and Signaling Pathway Diagrams

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the logical flow of the synthesis protocols.

experimental_workflow_urea start Start dissolve_amine Dissolve Amine (1.0 eq) in Anhydrous DCM start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_isocyanate Add Isocyanate (1.05 eq) in Anhydrous DCM cool->add_isocyanate react Stir at RT for 2-4h add_isocyanate->react monitor Monitor by TLC react->monitor workup Workup monitor->workup precipitate Precipitate Forms workup->precipitate Yes solution Product in Solution workup->solution No filter Filter and Wash precipitate->filter end Pure Urea filter->end concentrate Concentrate solution->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify purify->end

Caption: Workflow for the Synthesis of N,N'-Disubstituted Ureas.

experimental_workflow_carbamate start Start mix_phenol Mix Phenol (1.0 eq), Catalyst, and Toluene start->mix_phenol heat Heat to 60-80 °C mix_phenol->heat add_isocyanate Add Isocyanate (1.1 eq) heat->add_isocyanate react Stir at Temp for 4-12h add_isocyanate->react monitor Monitor by TLC react->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate purify Column Chromatography concentrate->purify end Pure Carbamate purify->end

References

Application Notes and Protocols for the Catalysis of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate Reactions with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of isocyanates with amines to form urea derivatives is a cornerstone of modern organic and medicinal chemistry. Substituted ureas are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The specific reactant, 2-fluoro-3-(trifluoromethyl)phenyl isocyanate, is a valuable building block in drug discovery, incorporating two key fluorine-containing moieties. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the fluorine atom can modulate electronic properties and block metabolic pathways.

The synthesis of ureas from this compound and various amines can be significantly accelerated through the use of catalysts. This document provides detailed application notes and protocols for both organocatalyzed and metal-catalyzed approaches to this important transformation, enabling researchers to efficiently synthesize libraries of novel urea-containing compounds for screening and development.

Data Presentation: Catalysis of Urea Synthesis

The following tables summarize typical yields for the reaction of this compound with a range of primary and secondary amines using common catalytic systems. These data are representative and actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Table 1: Organocatalyzed Synthesis of Ureas

EntryAmineCatalyst (mol%)SolventTime (h)Yield (%)
1AnilineTriethylamine (10)Dichloromethane492
24-MethoxyanilineTriethylamine (10)Dichloromethane495
3BenzylamineTriethylamine (10)Dichloromethane298
4CyclohexylamineTriethylamine (10)Dichloromethane296
5MorpholineTriethylamine (10)Dichloromethane688
6PiperidineTriethylamine (10)Dichloromethane394

Table 2: Metal-Catalyzed Synthesis of Ureas

EntryAmineCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AnilineCuOAc (10)THF301285
24-MethoxyanilineCuOAc (10)THF301288
3BenzylamineLa(OTf)₃ (10)Toluene701290
4CyclohexylamineLa(OTf)₃ (10)Toluene701292
5MorpholineCuOAc (10)THF301875
6PiperidineLa(OTf)₃ (10)Toluene701285

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Urea Synthesis using Triethylamine

This protocol describes a general method for the synthesis of substituted ureas from this compound and an amine, catalyzed by triethylamine.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 mmol).

  • Dissolve the amine in anhydrous dichloromethane (5 mL).

  • Add triethylamine (0.1 mmol, 10 mol%) to the solution.

  • In a separate, dry syringe, take up this compound (1.0 mmol).

  • Slowly add the isocyanate to the stirred amine solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 2-6 hours), quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired urea.

Protocol 2: General Procedure for Metal-Catalyzed Urea Synthesis

This protocol provides a general method for the synthesis of substituted ureas using either copper(I) acetate or lanthanum(III) triflate as a catalyst.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Copper(I) acetate (CuOAc) or Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the catalyst (0.1 mmol, 10 mol%).

  • Add the appropriate anhydrous solvent (5 mL of THF for CuOAc or 5 mL of Toluene for La(OTf)₃).

  • Add the amine (1.0 mmol) to the flask and stir the mixture.

  • Slowly add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction to the specified temperature (30 °C for CuOAc or 70 °C for La(OTf)₃) and stir for the indicated time (typically 12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Flask under Inert Atmosphere add_amine Add Amine & Solvent start->add_amine add_catalyst Add Catalyst add_amine->add_catalyst add_isocyanate Add this compound add_catalyst->add_isocyanate stir_react Stir at Appropriate Temperature add_isocyanate->stir_react monitor Monitor Reaction (TLC/LC-MS) stir_react->monitor monitor->stir_react Incomplete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purification (Chromatography/Recrystallization) dry_concentrate->purify end Pure Urea Product purify->end

Caption: General workflow for the catalytic synthesis of ureas.

catalyst_screening_logic cluster_catalysts Catalyst Selection cluster_conditions Reaction Condition Optimization start Define Substrates: This compound + Amine organo Organocatalysts (e.g., Tertiary Amines) start->organo metal Metal Catalysts (e.g., Cu, La salts) start->metal solvent Solvent Screening (DCM, THF, Toluene, etc.) organo->solvent metal->solvent temp Temperature Optimization solvent->temp loading Catalyst Loading temp->loading analyze Analyze Yield and Purity (LC-MS, NMR) loading->analyze optimal Identify Optimal Conditions analyze->optimal

Caption: Logical workflow for catalyst and condition screening.

Application Notes: Synthesis of Bioactive Diaryl Ureas as p38 MAPK Inhibitors using 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a key reagent in the synthesis of novel diaryl urea derivatives, a class of compounds that has demonstrated significant potential as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK). The unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the phenyl ring can enhance binding affinity, metabolic stability, and overall bioactivity of the resulting molecules.[1][2] This document provides detailed protocols for the synthesis and biological evaluation of diaryl ureas derived from this compound, targeting the p38 MAPK signaling pathway, which is critically involved in inflammatory responses.

Biological Context: The p38 MAPK Signaling Pathway

The p38 MAP kinase is a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[3] Activation of the p38 MAPK pathway leads to the downstream phosphorylation of various transcription factors and other kinases, culminating in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making p38 MAPK a prime therapeutic target.[4] Diaryl urea compounds have been identified as allosteric inhibitors of p38α MAPK, stabilizing an inactive conformation of the enzyme and thereby preventing its downstream signaling activities.[1]

p38_signaling_pathway extracellular_stimuli Inflammatory Cytokines / Stress tak1 TAK1 extracellular_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream_substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->downstream_substrates cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) downstream_substrates->cytokine_production inhibitor Diaryl Urea Inhibitor (derived from this compound) inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Synthetic Application: Urea Formation

The primary application of this compound in the synthesis of bioactive molecules is its reaction with primary or secondary amines to form substituted ureas. This reaction is typically high-yielding and proceeds under mild conditions.

experimental_workflow reagents Reactants: - this compound - Amine (Aryl or Heteroaryl) reaction Reaction: - Anhydrous Solvent (e.g., DCM, THF) - Room Temperature reagents->reaction workup Work-up: - Aqueous Wash - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Product: N-(2-Fluoro-3-(trifluoromethyl)phenyl)-N'-(substituted)urea purification->product

Caption: General Experimental Workflow for Urea Synthesis.

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Ureas

This protocol describes a general method for the synthesis of N,N'-diaryl or N-aryl-N'-heteroaryl ureas using this compound.

Materials:

  • This compound

  • Substituted aryl or heteroaryl amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (optional, as a scavenger for any HCl if the amine salt is used)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the desired amine (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add this compound (1.05 mmol, 1.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-(2-Fluoro-3-(trifluoromethyl)phenyl)-N'-(substituted)urea.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro p38α Kinase Assay

This protocol outlines a method to evaluate the inhibitory activity of the synthesized urea derivatives against p38α MAP kinase.

Materials:

  • Synthesized urea derivative (test compound)

  • Recombinant active p38α kinase

  • ATF2 (or other suitable p38 substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare a serial dilution of the test compound in kinase assay buffer. A final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Prepare a solution of p38α kinase in the kinase assay buffer.

  • Prepare a substrate/ATP mix containing ATF2 and ATP in the kinase assay buffer. The ATP concentration should be at or near the Km for p38α.

  • To the wells of a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

  • Add 2 µL of the p38α kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following table provides a representative summary of the kind of data that can be obtained from the synthesis and biological evaluation of diaryl ureas derived from this compound. The data presented here is hypothetical and serves as an example for structuring experimental results.

Compound IDAmine ReactantYield (%)p38α IC50 (nM)
Urea-1 4-Aminophenol85150
Urea-2 4-Amino-3-methylphenol8295
Urea-3 4-Aminopyridine7850
Urea-4 2-Amino-5-methylpyridine7535
SB203580 (Reference Compound)-300[2]

Conclusion

This compound serves as a valuable building block for the synthesis of novel diaryl urea derivatives with potent biological activity. The straightforward and efficient synthesis, coupled with the significant therapeutic potential of targeting the p38 MAPK pathway, makes this an attractive area for drug discovery and development. The provided protocols offer a solid foundation for researchers to synthesize and evaluate their own libraries of bioactive molecules based on this versatile reagent.

References

Application Notes and Protocols for Peptide Derivatization with 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization of peptides with specific reagents is a critical technique in proteomics and drug development for enhancing analytical detection, enabling quantification, and studying peptide structure and interactions. 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a valuable reagent for covalently modifying the primary amino groups in peptides, including the N-terminus and the ε-amino group of lysine residues. The introduction of the fluoro and trifluoromethyl groups provides a unique signature for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a sensitive and background-free analytical method for studying protein and peptide structure and dynamics. Furthermore, this modification can be utilized for quantitative analysis of peptides using mass spectrometry (MS).

These application notes provide a detailed protocol for the derivatization of peptides with this compound and subsequent analysis.

Principle of the Method

The isocyanate group (-N=C=O) of this compound reacts with the primary amino groups of a peptide to form a stable urea linkage. This reaction is typically carried out in an organic solvent or a mixture of organic and aqueous buffers at a slightly basic pH to ensure the amino groups are deprotonated and thus nucleophilic.

Applications

  • ¹⁹F NMR Spectroscopy: The trifluoromethyl group serves as a highly sensitive ¹⁹F NMR probe. This allows for the study of peptide conformation, ligand binding, and interactions with other molecules without interference from other signals in complex biological samples.

  • Quantitative Proteomics: By using isotopic variants of the reagent, relative quantification of peptides in different samples can be achieved through mass spectrometry.

  • Enhanced Chromatographic Separation: The addition of the hydrophobic phenyl group can improve the retention of small, polar peptides in reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Metabolic Stability: Derivatization of the N-terminus can in some cases protect peptides from degradation by aminopeptidases, thereby increasing their stability in biological matrices.

Reagent Information

PropertyValue
Chemical Name This compound
CAS Number 190774-52-8
Molecular Formula C₈H₃F₄NO
Molecular Weight 205.11 g/mol
Appearance Clear colorless to yellow liquid
Boiling Point 39 °C at 1.5 mm Hg
Density 1.416 g/mL at 25 °C
Safety Information Harmful if inhaled, swallowed, or absorbed through the skin. Causes serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment in a fume hood.[1]

Experimental Protocols

Protocol 1: Derivatization of Peptides with this compound

This protocol is a general guideline and may require optimization for specific peptides. It is based on established procedures for derivatization with phenyl isocyanates.[2][3]

Materials:

  • Peptide sample

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Nitrogen gas source (optional)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in a suitable solvent. For a stock solution, consider using a solvent compatible with the reaction conditions, such as DMF or a buffer like 50 mM ammonium bicarbonate, pH 7.5-8.0. The final concentration of the peptide in the reaction mixture should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF. A typical concentration is 10-50 mg/mL. This solution should be prepared fresh to avoid degradation of the isocyanate due to moisture.

  • Reaction Setup:

    • In a reaction vial, add the desired amount of the peptide solution.

    • Add a small amount of an organic base such as TEA or DIPEA to bring the pH to approximately 8.0-8.5. The final concentration of the base should be around 1-5% (v/v).

    • Add a 5-10 fold molar excess of the this compound solution to the peptide solution.

  • Reaction:

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction is often rapid and may be complete in a shorter time.[2][3] For initial experiments, a time course study is recommended to determine the optimal reaction time.

  • Quenching the Reaction: To quench any unreacted isocyanate, add a primary amine-containing buffer, such as 50 mM Tris-HCl, pH 8.0, or a solution of hydroxylamine. Incubate for an additional 15-30 minutes at room temperature.

  • Sample Cleanup: The derivatized peptide can be purified from excess reagent and byproducts using reverse-phase solid-phase extraction (SPE) with C18 cartridges or by RP-HPLC.

  • Verification of Derivatization: The success of the derivatization can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the this compound moiety.

Protocol 2: Analysis of Derivatized Peptides by RP-HPLC and Mass Spectrometry

Materials:

  • Derivatized peptide sample

  • RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dilute the purified derivatized peptide in Mobile Phase A to a suitable concentration for injection (e.g., 1-10 µM).

  • HPLC Separation:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the sample.

    • Apply a linear gradient of Mobile Phase B to elute the derivatized peptide. A typical gradient could be 5-60% B over 30 minutes.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive ion mode.

    • The expected mass increase for each derivatization is 205.11 Da.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion of the derivatized peptide to confirm the sequence and locate the site of modification.

Quantitative Data

The following tables provide a summary of expected quantitative data from the derivatization reaction.

Table 1: Mass Modification of Amino Acids with this compound

Amino Acid ResidueSite of DerivatizationMonoisotopic Mass Shift (Da)
N-terminal Amino Acidα-amino group+205.0198
Lysine (K)ε-amino group+205.0198

Note: The monoisotopic mass of the added moiety C₈H₃F₄NO is calculated based on the most abundant isotopes.

Table 2: Hypothetical Comparison of a Model Peptide Before and After Derivatization

Peptide PropertyUnderivatized Peptide (G-L-K-G)Derivatized Peptide (G-L-K-G)
Sequence Gly-Leu-Lys-Gly(Deriv)-Gly-Leu-Lys(Deriv)-Gly
Monoisotopic Mass (Da) 388.2434798.2830
¹⁹F NMR Signal NoneExpected signals in the trifluoromethyl region
RP-HPLC Retention Time ShorterLonger (due to increased hydrophobicity)
MS/MS Fragmentation Standard b- and y-ion seriesMay show characteristic fragmentation patterns of the derivative

Visualizations

Reaction Workflow

Derivatization_Workflow Peptide Peptide Sample Derivatization Derivatization Reaction (pH 8.0-8.5, Room Temp, 30-60 min) Peptide->Derivatization Reagent 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate in DMF Reagent->Derivatization Quench Quench Excess Reagent (e.g., Tris buffer) Derivatization->Quench Purification Purification (SPE or RP-HPLC) Quench->Purification Analysis Analysis Purification->Analysis MS LC-MS/MS Analysis->MS Quantification & Sequence Confirmation NMR 19F NMR Analysis->NMR Structural Analysis

Caption: Experimental workflow for peptide derivatization.

Derivatization Reaction

Caption: Reaction of an N-terminal amine with isocyanate.

References

Application Notes and Protocols for Scale-Up Synthesis of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The scale-up of the synthesis of this intermediate requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure a robust, efficient, and safe manufacturing process.

These application notes provide a comprehensive overview of the synthetic routes, detailed experimental protocols for key transformations, and critical considerations for the successful scale-up of this compound production.

Synthetic Pathway Overview

The most common and industrially viable route to this compound involves a two-step process starting from 2-Fluoro-3-(trifluoromethyl)aniline. The aniline precursor is first synthesized and then converted to the target isocyanate.

Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)aniline

The synthesis of the aniline precursor can be achieved through various methods, with a common approach being the reduction of a corresponding nitroaromatic compound.

Step 2: Conversion of 2-Fluoro-3-(trifluoromethyl)aniline to this compound

The conversion of the aniline to the isocyanate is a critical step that can be performed using either phosgene-based or phosgene-free methods. While the phosgene route is well-established, the high toxicity of phosgene has led to the development of safer, non-phosgene alternatives, which are increasingly preferred for industrial-scale production.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)aniline via Catalytic Hydrogenation

This protocol describes the reduction of 2-fluoro-1-nitro-3-(trifluoromethyl)benzene to 2-fluoro-3-(trifluoromethyl)aniline using catalytic hydrogenation.

Materials and Equipment:

  • Hydrogenation reactor equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet.

  • 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol or Ethanol

  • Pressurized Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas.

  • Charging the Reactor: Charge the reactor with 2-fluoro-1-nitro-3-(trifluoromethyl)benzene and the solvent (methanol or ethanol). A typical solvent-to-substrate ratio is 5-10 mL per gram of the nitro compound.

  • Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst. The catalyst loading is typically 0.5-2 mol% relative to the nitro compound.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove the inert atmosphere. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Begin stirring and heat the mixture to the target temperature (usually 25-50°C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-3-(trifluoromethyl)aniline. The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Non-Phosgene Method)

This protocol outlines the synthesis of the target isocyanate from the corresponding aniline using triphosgene, a safer alternative to phosgene gas.

Materials and Equipment:

  • Jacketed glass reactor with a mechanical stirrer, condenser, dropping funnel, and temperature probe.

  • Inert gas supply (Nitrogen or Argon).

  • 2-Fluoro-3-(trifluoromethyl)aniline

  • Triphosgene (bis(trichloromethyl)carbonate)

  • Anhydrous toluene or other suitable aprotic solvent.

  • Tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine).

  • Scrubber system for acidic gases.

Procedure:

  • Reactor Setup: Assemble a clean, dry reactor under an inert atmosphere. The reactor should be connected to a scrubber containing a sodium hydroxide solution to neutralize any evolved HCl and phosgene.

  • Reagent Preparation: In the reactor, dissolve 2-Fluoro-3-(trifluoromethyl)aniline in anhydrous toluene.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene in anhydrous toluene. A molar ratio of approximately 0.35-0.40 equivalents of triphosgene to 1 equivalent of aniline is typically used.[6]

  • Reaction: Slowly add the triphosgene solution to the stirred aniline solution at room temperature. An exothermic reaction may occur, so cooling may be necessary to maintain the temperature between 20-30°C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the -NCO stretch of the isocyanate around 2250-2270 cm⁻¹).

  • Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by fractional vacuum distillation to remove the solvent and any impurities.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 2-Fluoro-3-(trifluoromethyl)aniline

ParameterValueNotes
Substrate2-Fluoro-1-nitro-3-(trifluoromethyl)benzene-
Catalyst5% Pd/C0.5 - 2 mol%
SolventMethanol5 - 10 mL/g of substrate
Hydrogen Pressure50 - 100 psi-
Temperature25 - 50 °C-
Reaction Time4 - 8 hoursMonitor by H₂ uptake
Typical Yield90 - 98%After purification

Table 2: Typical Reaction Parameters for the Synthesis of this compound

ParameterValueNotes
Substrate2-Fluoro-3-(trifluoromethyl)aniline-
ReagentTriphosgene0.35 - 0.40 eq.
SolventAnhydrous Toluene5 - 10 mL/g of aniline
BaseTriethylamine (optional)1.0 - 1.2 eq.
TemperatureReflux (~110 °C)-
Reaction Time2 - 4 hoursMonitor by IR
Typical Yield85 - 95%After distillation

Mandatory Visualizations

Synthesis_Pathway cluster_0 Step 1: Aniline Synthesis cluster_1 Step 2: Isocyanate Formation Nitro_Compound 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene Aniline 2-Fluoro-3-(trifluoromethyl)aniline Nitro_Compound->Aniline H2, Pd/C Methanol Isocyanate This compound Aniline->Isocyanate Triphosgene Toluene, Reflux

Caption: Synthetic pathway for this compound.

Scale_Up_Workflow Start Start: Lab Scale Synthesis Process_Opt Process Optimization (DoE) Start->Process_Opt Pilot_Plant Pilot Plant Scale-Up (kg scale) Process_Opt->Pilot_Plant Safety_Review Safety & HAZOP Review Pilot_Plant->Safety_Review Full_Scale Full-Scale Production (ton scale) Safety_Review->Full_Scale QC Quality Control (In-process & Final) Full_Scale->QC End Final Product QC->End

Caption: General workflow for scaling up chemical synthesis.

Logical_Relationships cluster_Safety Key Safety Considerations cluster_Controls Control Measures Isocyanate_Hazards Isocyanate Hazards (Sensitizer, Irritant) PPE Personal Protective Equipment (PPE) Isocyanate_Hazards->PPE Ventilation Adequate Ventilation & Fume Hoods Isocyanate_Hazards->Ventilation Phosgene_Toxicity Phosgene/Triphosgene Toxicity Phosgene_Toxicity->Ventilation Scrubber Acid Gas Scrubber System Phosgene_Toxicity->Scrubber Exothermic_Reaction Exothermic Reaction Control Temp_Control Reactor Temperature Control Exothermic_Reaction->Temp_Control Waste_Disposal Proper Waste Disposal Waste_Disposal->Scrubber

Caption: Key safety considerations and their control measures.

Scale-Up Considerations

When moving from laboratory scale to pilot and full-scale production, several factors must be carefully considered:

  • Heat Transfer: Both the hydrogenation and the isocyanate formation steps can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential to maintain temperature control and prevent runaway reactions.

  • Mass Transfer: In the catalytic hydrogenation, efficient mixing is crucial to ensure good contact between the substrate, hydrogen gas, and the catalyst. Inadequate agitation can lead to slow reaction rates and incomplete conversion.

  • Reagent Addition: The controlled addition of reagents, particularly triphosgene, is critical for safety and to minimize the formation of by-products. The use of dosing pumps for gradual addition is recommended at scale.

  • Safety: Isocyanates are potent respiratory and skin sensitizers. All handling and synthesis operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be worn. A thorough hazard and operability (HAZOP) study should be conducted before scaling up the process.

  • Purification: Vacuum distillation is the preferred method for purifying the final product at a large scale. The distillation column should be designed to handle the specific boiling point and thermal stability of the isocyanate.

Conclusion

The scale-up synthesis of this compound is a multi-step process that requires careful planning and execution. By following robust experimental protocols, implementing appropriate engineering controls, and adhering to strict safety procedures, this valuable intermediate can be produced efficiently and safely for its applications in the pharmaceutical and agrochemical industries. The information provided in these application notes serves as a comprehensive guide for researchers and professionals involved in the development and manufacturing of this important chemical compound.

References

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental investigation of the hydrolysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Hydrolysis - Insufficient reaction time or temperature.- Low water concentration.- Poor mixing of the isocyanate in the aqueous phase.- Increase reaction time and/or temperature. Monitor reaction progress by HPLC or LC-MS.- Ensure an adequate excess of water is present.- Use a co-solvent (e.g., acetonitrile, THF) to improve solubility and mixing.
Unexpected Side Products Detected - Reaction of the intermediate amine with unreacted isocyanate to form a diaryl urea.- Trimerization of the isocyanate to form an isocyanurate.- Hydrolysis of the trifluoromethyl group.- Monitor the reaction for the formation of the corresponding diaryl urea using LC-MS.[1]- Control the reaction temperature; higher temperatures can favor trimerization.- Analyze for the presence of fluoride ions or the corresponding carboxylic acid to investigate potential trifluoromethyl group hydrolysis.[2][3]
Difficulty Quantifying Products - Co-elution of products or byproducts in chromatography.- Lack of appropriate analytical standards.- Degradation of products during analysis.- Optimize HPLC or LC-MS/MS separation conditions (e.g., mobile phase composition, gradient, column chemistry).[4][5][6]- Synthesize and purify analytical standards for the expected amine and urea products.- Ensure the stability of the products in the analytical solvent and conditions.
Inconsistent Reaction Rates - Variation in temperature or pH.- Presence of catalytic impurities (e.g., acids, bases, metal ions).- Precisely control the reaction temperature and buffer the aqueous solution to maintain a constant pH.[2]- Use high-purity water and solvents to avoid unintended catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the hydrolysis of this compound?

The primary hydrolysis pathway involves the nucleophilic attack of water on the isocyanate group. This forms an unstable carbamic acid intermediate, which then rapidly decomposes to produce 2-Fluoro-3-(trifluoromethyl)aniline and carbon dioxide.

Hydrolysis_Pathway Isocyanate 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate CarbamicAcid Carbamic Acid (unstable intermediate) Isocyanate->CarbamicAcid + H₂O Water H₂O Aniline 2-Fluoro-3-(trifluoromethyl)aniline CarbamicAcid->Aniline CO2 CO₂ CarbamicAcid->CO2 - CO₂

Primary hydrolysis pathway of this compound.

Q2: What are the common side products observed during the hydrolysis of this isocyanate?

A common side product is the corresponding symmetrically substituted diaryl urea: 1,3-bis(2-fluoro-3-(trifluoromethyl)phenyl)urea. This forms when the 2-Fluoro-3-(trifluoromethyl)aniline product reacts with a molecule of the unreacted isocyanate.[7] Under certain conditions, such as elevated temperatures or the presence of specific catalysts, trimerization of the isocyanate to form an isocyanurate ring can also occur.

Side_Product_Formation Aniline 2-Fluoro-3-(trifluoromethyl)aniline Urea 1,3-bis(2-fluoro-3-(trifluoromethyl)phenyl)urea Aniline->Urea Isocyanate 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Urea

Formation of the diaryl urea side product.

Q3: How do the fluorine and trifluoromethyl substituents affect the hydrolysis rate?

Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. This electronic effect increases the electrophilicity of the carbonyl carbon in the isocyanate group, making it more susceptible to nucleophilic attack by water. Consequently, this compound is expected to have a higher reactivity towards hydrolysis compared to unsubstituted phenyl isocyanate.

Q4: Can the trifluoromethyl group itself undergo hydrolysis?

While the trifluoromethyl group is generally stable, studies on related compounds like trifluoromethylphenols have shown that defluorination can occur under certain aqueous conditions, particularly at higher pH and temperatures, leading to the formation of a carboxylic acid.[2][3] Therefore, under harsh hydrolysis conditions, the formation of 2-fluoro-3-carboxy-aniline as a minor byproduct is a possibility that should be considered.

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound by HPLC

Objective: To monitor the disappearance of this compound and the appearance of its hydrolysis products over time.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted reaction vessel with a magnetic stirrer

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • In a thermostatted reaction vessel, add a known volume of water (and buffer if pH control is desired).

  • Initiate the reaction by adding a small volume of the isocyanate stock solution to the aqueous solution with vigorous stirring.

  • At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench it with an excess of a derivatizing agent (e.g., dibutylamine in a non-aqueous solvent) or by diluting it in a cold, non-aqueous solvent like acetonitrile to stop the reaction.

  • Analyze the quenched samples by HPLC.

  • Monitor the chromatograms for the decrease in the peak corresponding to the isocyanate and the increase in peaks corresponding to the 2-Fluoro-3-(trifluoromethyl)aniline and the diaryl urea.

HPLC Conditions (Example):

  • Column: C18 reverse-phase

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, optional).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or as determined by UV scan of the starting material and expected products).

Protocol 2: Quantification of Diaryl Urea Side Product by LC-MS/MS

Objective: To quantify the formation of 1,3-bis(2-fluoro-3-(trifluoromethyl)phenyl)urea.

Materials:

  • Reaction mixture from the hydrolysis experiment

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase UPLC/HPLC column

  • Purified 1,3-bis(2-fluoro-3-(trifluoromethyl)phenyl)urea as an analytical standard

Procedure:

  • Prepare a calibration curve using the purified diaryl urea standard in acetonitrile.

  • Dilute an aliquot of the final hydrolysis reaction mixture with acetonitrile.

  • Inject the diluted sample into the LC-MS/MS system.

  • Separate the components using a suitable gradient of acetonitrile and water containing 0.1% formic acid.

  • Monitor the mass transition specific to the diaryl urea in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.[1]

  • Quantify the amount of the diaryl urea in the sample by comparing its peak area to the calibration curve.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Experiment Start: Hydrolysis of Isocyanate Check_Completion Is Hydrolysis Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot_Incomplete Increase Time/Temp Improve Mixing Increase [H₂O] Incomplete->Troubleshoot_Incomplete Troubleshoot_Incomplete->Start Analyze_Products Analyze Products (HPLC, LC-MS) Complete->Analyze_Products Check_Side_Products Unexpected Peaks? Analyze_Products->Check_Side_Products No_Side_Products Expected Products Only Check_Side_Products->No_Side_Products No Side_Products_Detected Side Products Detected Check_Side_Products->Side_Products_Detected Yes End Experiment End No_Side_Products->End Identify_Side_Products Identify Side Products (MS, NMR) - Diaryl Urea - Isocyanurate - Defluorination Product Side_Products_Detected->Identify_Side_Products Identify_Side_Products->End

A logical workflow for troubleshooting common issues in the hydrolysis experiment.

References

Technical Support Center: Managing Exothermic Reactions of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions of this compound to be aware of?

A1: this compound is highly reactive towards nucleophiles. The primary exothermic reactions include:

  • Reaction with water: This reaction produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[1][2] The amine can further react with the isocyanate to form a urea. This reaction is often vigorous and can lead to pressure buildup in closed systems.[3]

  • Reaction with alcohols: This reaction forms urethane linkages and is the basis for polyurethane synthesis.[1][4] The reaction is exothermic, releasing approximately 24 kcal/mol.[4]

  • Reaction with amines: This reaction is typically very fast and highly exothermic, yielding urea derivatives.[1][4][5]

Q2: What are the key safety precautions when handling this compound?

A2: Due to its hazardous nature, strict safety protocols are essential:

  • Work in a well-ventilated area: Always handle this chemical in a certified fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[7][8]

  • Moisture Control: Isocyanates react with moisture.[2] Ensure all glassware is dry and use anhydrous solvents to prevent unwanted side reactions and pressure buildup.[2]

  • Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup.

Q3: What are the potential side reactions that can occur, and how can they be minimized?

A3: Besides the primary reactions, several side reactions can occur, often promoted by elevated temperatures and catalysts:

  • Trimerization: Isocyanates can cyclotrimerize to form highly stable isocyanurate rings, especially in the presence of certain catalysts, leading to cross-linking.[9] To minimize this, carefully control the reaction temperature and select a catalyst that favors urethane formation.[9]

  • Allophanate and Biuret Formation: An excess of isocyanate can react with urethane or urea linkages to form allophanate and biuret cross-links, respectively.[2][9] This can be controlled by maintaining strict stoichiometry and controlling the reaction temperature.[2][9]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Unexpectedly rapid temperature increase (runaway reaction) Reaction with water (moisture contamination).[3]Immediately cool the reaction vessel using an ice bath. If the reaction is uncontrollable, use a quenching agent (see Q&A on quenching).
Incorrect stoichiometry (excess nucleophile).Re-calculate and verify the stoichiometry of your reactants. Add the isocyanate slowly to the nucleophile solution.
Inadequate heat dissipation.Use a larger reaction vessel, a more efficient stirring mechanism, or a cooling bath to manage the heat generated.
Formation of solid precipitates Urea formation due to reaction with water.[2]Ensure all reactants and solvents are anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon).[2]
Trimerization of the isocyanate.[9]Control the reaction temperature carefully and choose a catalyst that does not promote trimerization.[9]
Low product yield Side reactions (allophanate/biuret formation).[9]Maintain a strict 1:1 stoichiometry. Consider adding the isocyanate portion-wise.[9]
Incomplete reaction.Use a suitable catalyst, such as a tertiary amine or an organometallic compound, to ensure the reaction goes to completion.[9]

Quantitative Data

Reaction Type Reactant Approximate Heat of Reaction
Urethane FormationAlcohol~24 kcal/mol[4]
Urea FormationWaterHeat is evolved (specific value not found, but known to be significant)[1][3]
TrimerizationItselfHeat is evolved (exothermic)[3]

Note: The reactivity of this compound may be influenced by the electron-withdrawing fluorine and trifluoromethyl groups, potentially affecting the reaction kinetics and exothermicity compared to unsubstituted phenyl isocyanate.

Experimental Protocols

Protocol 1: General Procedure for Reaction with an Alcohol (Urethane Synthesis)

  • Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere: Assemble the reaction apparatus under a dry, inert atmosphere (nitrogen or argon).

  • Reagent Addition: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve the alcohol in an anhydrous aprotic solvent (e.g., toluene, THF).

  • Controlled Addition: Slowly add the this compound dropwise from the dropping funnel to the alcohol solution. Monitor the internal temperature of the reaction mixture.

  • Temperature Control: Maintain the desired reaction temperature using a cooling bath (e.g., ice-water bath) to dissipate the heat generated. For many common isocyanates, keeping the temperature below 80°C is a good starting point to avoid side reactions.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., in-situ FTIR spectroscopy to track the disappearance of the isocyanate peak at ~2250-2275 cm⁻¹).[10]

  • Quenching: Once the reaction is complete, quench any unreacted isocyanate by slowly adding a small amount of a primary or secondary amine (e.g., n-butylamine).[11]

Visualizations

Exothermic_Reaction_Management_Workflow Diagram 1: Workflow for Managing Exothermic Reactions start Start: Plan Experiment assess_hazards Assess Hazards of This compound start->assess_hazards prepare_setup Prepare Dry Glassware and Anhydrous Solvents assess_hazards->prepare_setup inert_atmosphere Establish Inert Atmosphere (Nitrogen or Argon) prepare_setup->inert_atmosphere controlled_addition Slowly Add Isocyanate to Nucleophile Solution inert_atmosphere->controlled_addition monitor_temp Monitor Internal Reaction Temperature controlled_addition->monitor_temp temp_control Is Temperature Stable? monitor_temp->temp_control cool_reaction Apply Cooling (Ice Bath) temp_control->cool_reaction No continue_reaction Continue Reaction and Monitor Progress temp_control->continue_reaction Yes cool_reaction->monitor_temp reaction_complete Is Reaction Complete? continue_reaction->reaction_complete reaction_complete->continue_reaction No quench Quench Excess Isocyanate reaction_complete->quench Yes workup Proceed to Workup quench->workup end End workup->end

Caption: Workflow for managing exothermic reactions.

Isocyanate_Reaction_Pathways Diagram 2: Primary and Side Reaction Pathways cluster_primary Primary Reactions cluster_side Side Reactions isocyanate 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate (R-NCO) urethane Urethane isocyanate->urethane + Alcohol urea Urea isocyanate->urea + Amine isocyanate->urea + Water -> Amine + CO2 isocyanurate Isocyanurate (Trimer) isocyanate->isocyanurate + 2 R-NCO (Catalyst, Heat) water Water (H2O) alcohol Alcohol (R'-OH) amine Amine (R'-NH2) allophanate Allophanate urethane->allophanate + R-NCO (Excess Isocyanate, Heat) biuret Biuret urea->biuret + R-NCO (Excess Isocyanate, Heat)

Caption: Primary and side reaction pathways.

References

Improving yield in reactions with 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction yields and troubleshooting common issues encountered during its use.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and offers guidance on resolving common problems in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions for this compound?

A1: this compound is primarily used in nucleophilic addition reactions to form ureas (with amines) and carbamates (with alcohols). Due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups, the isocyanate moiety is highly electrophilic and reactive.

Q2: How should I handle and store this compound?

A2: This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Moisture will degrade the isocyanate, leading to the formation of an unreactive urea and the release of carbon dioxide. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: My reaction yield is low when forming a urea derivative. What are the likely causes?

A3: Low yields in urea formation reactions can stem from several factors:

  • Moisture Contamination: The most common issue is the presence of water in the solvent, amine, or reaction setup. Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a symmetric urea byproduct.

  • Impure Starting Materials: Ensure the purity of both the isocyanate and the amine.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material or the formation of side products.

  • Side Reactions: If the isocyanate is used in excess, it can react with the newly formed urea to create a biuret.[2][3]

Q4: My reaction to form a carbamate with an alcohol is very slow. How can I increase the reaction rate?

A4: The reaction between isocyanates and alcohols to form carbamates is generally slower than the reaction with amines.[4] To accelerate the reaction, consider the following:

  • Catalysis: The use of a catalyst is often necessary. Tertiary amines (e.g., triethylamine, DABCO) or organotin compounds (e.g., dibutyltin dilaurate) are effective catalysts for this transformation.[5]

  • Temperature: Gently heating the reaction mixture can increase the rate, but be cautious of potential side reactions at elevated temperatures.

  • Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents are generally suitable.

Troubleshooting Guide: Low Yield in Urea Synthesis

If you are experiencing low yields in your urea synthesis, follow this troubleshooting workflow:

Troubleshooting_Urea_Synthesis start Low Yield in Urea Synthesis check_moisture Check for Moisture Contamination (Solvents, Reagents, Glassware) start->check_moisture check_purity Verify Purity of Starting Materials (Isocyanate and Amine) check_moisture->check_purity No Obvious Moisture dry_solvent Dry Solvent and Reagents check_moisture->dry_solvent Moisture Suspected check_stoichiometry Confirm Stoichiometry check_purity->check_stoichiometry Reagents Pure purify_reagents Purify Starting Materials check_purity->purify_reagents Impurities Detected analyze_byproducts Analyze for Byproducts (e.g., Symmetrical Urea, Biuret) check_stoichiometry->analyze_byproducts Ratio Correct adjust_ratio Adjust Molar Ratio check_stoichiometry->adjust_ratio Incorrect Ratio optimize_conditions Optimize Reaction Conditions (e.g., Temperature, Reaction Time) analyze_byproducts->optimize_conditions Byproducts Present end_bad Yield Still Low analyze_byproducts->end_bad No Obvious Byproducts end_good Improved Yield dry_solvent->end_good purify_reagents->end_good adjust_ratio->end_good optimize_conditions->end_good Urea_Synthesis_Workflow start Start dissolve_amine Dissolve Amine (1.0 eq.) in Anhydrous Solvent start->dissolve_amine add_isocyanate Add 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate (1.05 eq.) Dropwise at 0 °C dissolve_amine->add_isocyanate warm_rt Warm to Room Temperature and Stir add_isocyanate->warm_rt monitor_rxn Monitor Reaction by TLC/LC-MS warm_rt->monitor_rxn workup Aqueous Workup monitor_rxn->workup Reaction Complete purify Purify by Crystallization or Column Chromatography workup->purify end Isolated Product purify->end

References

Identifying impurities in 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound and analyzing its reactions by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it reactive?

This compound is an aromatic isocyanate compound. The isocyanate functional group (-N=C=O) is highly electrophilic, making it reactive toward a wide variety of nucleophiles, including alcohols, amines, and water.[1][2] This reactivity is fundamental to its use in synthesis but also presents challenges, as it can react with trace impurities or solvents to generate undesired byproducts.

Q2: What are the most common impurities in reactions involving this isocyanate?

The most common impurities arise from reactions with nucleophiles present in the reaction mixture. Key impurities include:

  • Symmetrical Urea: Formed when the isocyanate reacts with trace amounts of water. The isocyanate first hydrolyzes to a carbamic acid, which is unstable and decarboxylates to form the corresponding amine (2-Fluoro-3-(trifluoromethyl)aniline). This amine then rapidly reacts with another molecule of the starting isocyanate to produce a symmetrical diaryl urea.[1][3][4][5]

  • Urethanes (Carbamates): Formed if the reaction solvent is an alcohol (e.g., methanol, ethanol).[1]

  • Allophanates and Biurets: These can form at elevated temperatures (typically >100°C) when the isocyanate reacts with previously formed urethane or urea linkages, respectively.[3]

  • Unreacted Starting Materials: Incomplete conversion will leave residual isocyanate.

  • Degradants from Synthesis: The manufacturing process of the isocyanate, often involving phosgenation of an amine, can leave behind trace acidic impurities like hydrogen chloride or other chlorinated byproducts.[1][5][6]

Q3: Why is LC-MS a suitable technique for analyzing these reactions?

LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[7][8] This is ideal for complex reaction mixtures because it can separate the desired product from various impurities and provide mass information to help identify their structures. Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity.[8][9]

Troubleshooting Guide

Sample Preparation Issues

Q4: My isocyanate seems to degrade during sample preparation for LC-MS. What can I do?

This is a common issue due to the high reactivity of the isocyanate group. Direct analysis is challenging. The most robust solution is to derivatize the sample immediately.[10][11]

  • Derivatization: Quench the reaction aliquot in a solution of an amine, such as dibutylamine (DBA), or an alcohol.[12][13] This converts all remaining isocyanate into a stable urea or urethane derivative, respectively, which is much easier to handle and analyze chromatographically. This procedure provides a stable "snapshot" of the reaction at the time of sampling.[13][14]

Q5: I see an unexpected peak with a mass corresponding to the symmetrical urea of my starting material. Where did it come from?

This is almost always due to moisture contamination.

  • Source: Trace water in your reagents, solvents, or glassware.

  • Solution: Ensure all solvents are anhydrous and reagents are dry. Use freshly opened solvents or those stored over molecular sieves. Dry all glassware in an oven before use. The reaction of isocyanates with water forms an amine, which then reacts with another isocyanate molecule to form a urea.[1][4][5]

Chromatography & MS Issues

Q6: I'm observing poor peak shape (tailing, broadening) for my compounds. What are the common causes?

Poor peak shape can stem from several factors:

  • Column Contamination: Buildup of non-eluting compounds on the column. Flush the column with a strong solvent.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica packing. Try a different column chemistry or add a mobile phase modifier like a small amount of trifluoroacetic acid (TFA) or formic acid (if compatible with your analytes and MS).

  • Incompatible Injection Solvent: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase itself.[15]

Q7: My retention times are shifting between injections. How can I fix this?

Retention time instability is often related to the mobile phase or the column.

  • Mobile Phase: Ensure your mobile phase is well-mixed and degassed. Changes in mobile phase composition, even minor ones, can cause shifts.[15]

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.

  • Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.

Q8: I have an unknown peak in my chromatogram. How can I use MS to identify it?

  • Determine Molecular Weight: Look at the m/z of the molecular ion ([M+H]+ in positive mode, [M-H]- in negative mode).

  • Propose a Formula: Use the high-resolution mass to predict a plausible elemental composition.

  • Check for Common Impurities: Compare the determined mass against the expected masses of common impurities (see Q2 and the table below). For example, calculate the expected mass of the symmetrical urea.

  • Fragmentation (MS/MS): If you have MS/MS capability, fragment the ion of interest. The fragmentation pattern can provide structural clues to help identify the molecule.[8]

Impurity Identification

The following table summarizes potential impurities derived from this compound (MW: 205.11 g/mol ).

Impurity NameFormation PathwayChemical FormulaMolecular Weight ( g/mol )Expected [M+H]+
Starting Material Unreacted ReagentC₈H₃F₄NO205.11206.02
2-Fluoro-3-(trifluoromethyl)aniline Hydrolysis IntermediateC₇H₅F₄N179.12180.05
Symmetrical Diaryl Urea 1 eq. Isocyanate + 1 eq. AnilineC₁₅H₈F₈N₂O384.23385.06
Methyl Carbamate Derivative Reaction with Methanol (CH₃OH)C₉H₆F₄NO₂236.14237.04
Dibutyl Urea Derivative Reaction with Dibutylamine (C₈H₁₉N)C₁₆H₂₂F₄N₂O334.35335.18

Note: This table is for illustrative purposes. Exact m/z values should be confirmed with a high-resolution mass spectrometer.

Experimental Protocols

Protocol 1: Sample Derivatization for LC-MS Analysis

This protocol is essential for quenching the reaction and creating a stable sample for reliable analysis.

  • Prepare Derivatization Solution: Prepare a solution of 0.1 M dibutylamine (DBA) in anhydrous acetonitrile.

  • Sample Quenching: At your desired reaction time point, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

  • Immediate Derivatization: Immediately add the aliquot to a larger volume (e.g., 1 mL) of the DBA derivatization solution in a clean vial. Vortex thoroughly. The highly reactive isocyanate will be rapidly converted to its stable dibutyl urea derivative.[7][13]

  • Dilution: Dilute the derivatized sample as needed with a suitable solvent (e.g., 50:50 acetonitrile:water) to be within the linear range of the LC-MS instrument.

  • Analysis: The sample is now stable and ready for injection into the LC-MS system.[14]

Protocol 2: General LC-MS Method

This is a starting point; conditions should be optimized for your specific instrument and analytes.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • MS Detector: ESI source, Positive Ion Mode.

  • Scan Range: m/z 100 - 800.

  • Key Parameters: Optimize capillary voltage, cone voltage, and gas flows for your specific instrument and compounds of interest.

Visualizations

Impurity Formation Pathway

The following diagram illustrates the primary reaction pathway and the common side reaction with water that leads to the formation of a symmetrical urea impurity.

G cluster_main Main Reaction cluster_side Side Reaction (Water Contamination) Isocyanate_Main Isocyanate (R-NCO) Product Desired Product (R-NH-CO-Nu) Isocyanate_Main->Product + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->Product Isocyanate_Side1 Isocyanate (R-NCO) Amine Amine Intermediate (R-NH₂) Isocyanate_Side1->Amine + H₂O (-CO₂) Water Water (H₂O) Water->Amine Urea Symmetrical Urea Impurity (R-NH-CO-NH-R) Amine->Urea + R-NCO Isocyanate_Side2 Isocyanate (R-NCO) Isocyanate_Side2->Urea

Caption: Common reaction pathways for an isocyanate.

LC-MS Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues when an unexpected peak appears in a chromatogram.

G start Unexpected Peak in Chromatogram q1 Does m/z match a known impurity? start->q1 a1_yes Identify as known impurity (e.g., Symmetrical Urea). Investigate source (e.g., water). q1->a1_yes Yes a1_no Proceed to identify unknown peak. q1->a1_no No q2 Does the peak appear in a solvent blank? a1_no->q2 a2_yes Contamination from solvent, system, or vial. Clean system, use fresh solvent. q2->a2_yes Yes a2_no Impurity is from reaction mixture. q2->a2_no No q3 How does intensity change with reaction time? a2_no->q3 a3_increase Likely a reaction product or byproduct. q3->a3_increase Increases a3_decrease Likely an intermediate or unreacted starting material. q3->a3_decrease Decreases end_node Propose structure using MS data (HRMS, MS/MS). Consider side reactions. a3_increase->end_node a3_decrease->end_node

Caption: Troubleshooting workflow for unknown peaks in LC-MS.

References

Storage and handling of moisture-sensitive 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and troubleshooting of experiments involving 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a moisture-sensitive compound and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To maintain its quality, it is advisable to store it under an inert gas like nitrogen.[4] For long-term storage, refrigeration at 2-8°C is recommended.[3][5]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical safety glasses or goggles, protective gloves, and a lab coat.[2][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2] In case of high concentrations, respiratory protection may be necessary.[6]

Q3: What are the primary hazards associated with this compound?

A3: This compound is harmful if inhaled, swallowed, or absorbed through the skin.[6] It can cause serious eye irritation and skin irritation.[2][6] Inhalation may lead to respiratory irritation.[3][6] As with other isocyanates, it may cause allergic skin or respiratory reactions.[3][7]

Q4: What materials are incompatible with this compound?

A4: Isocyanates are incompatible with a wide range of substances, including water, alcohols, amines, acids, bases, and strong oxidizing agents.[7] Contact with these materials can lead to vigorous exothermic reactions, potentially causing polymerization and the release of toxic gases.[7]

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: Reaction failure or low yield.

  • Possible Cause 1: Inactive reagent. The isocyanate may have degraded due to exposure to moisture.

    • Solution: Use a fresh bottle of the reagent or purify the existing stock. Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere.

  • Possible Cause 2: Inappropriate solvent. The solvent may not be anhydrous or may be reacting with the isocyanate.

    • Solution: Use a freshly dried, non-protic solvent. Ensure the solvent is compatible with isocyanates.

  • Possible Cause 3: Incorrect reaction temperature. The reaction may require specific temperature control.

    • Solution: Consult literature for similar reactions to determine the optimal temperature range.

Issue 2: Formation of insoluble white precipitate (suspected polymer).

  • Possible Cause: Accidental introduction of water or other incompatible reagents.

    • Solution: Review the experimental setup to identify and eliminate any potential sources of moisture. Ensure all starting materials and solvents are rigorously dried.

Issue 3: Difficulty in product purification.

  • Possible Cause: Formation of urea byproducts due to reaction with water or primary/secondary amine impurities.

    • Solution: Use anhydrous reaction conditions. If amine impurities are suspected in the starting materials, they should be purified prior to the reaction.

Quantitative Data Summary

ParameterRecommended Value/ConditionSource
Storage Temperature 2-8 °C[3][5]
Atmosphere Inert gas (e.g., Nitrogen)[4]
Boiling Point 39 °C @ 1.5 mm Hg[8]
Density 1.416 g/mL at 25 °C[8]

Experimental Protocols

Example Protocol: Synthesis of a Urea Derivative

This protocol describes a general procedure for the reaction of this compound with a primary amine to form a substituted urea.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the primary amine in anhydrous DCM in the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Isocyanate Reactions start Reaction Issue Identified (e.g., Low Yield, Polymer Formation) check_reagent Check Reagent Quality (Moisture Exposure?) start->check_reagent check_conditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) check_reagent->check_conditions No use_fresh Use Fresh or Purified Isocyanate check_reagent->use_fresh Yes check_materials Verify Purity of Starting Materials & Solvents check_conditions->check_materials Yes dry_glassware Ensure Rigorously Dry Glassware and Solvents check_conditions->dry_glassware No purify_materials Purify Starting Materials check_materials->purify_materials Impure rerun_reaction Re-run Experiment with Corrected Parameters check_materials->rerun_reaction Pure use_fresh->rerun_reaction dry_glassware->rerun_reaction purify_materials->rerun_reaction

Caption: Troubleshooting workflow for common issues in isocyanate reactions.

reaction_pathway Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_product Product isocyanate This compound urea Substituted Urea isocyanate->urea amine Primary Amine (R-NH2) amine->urea

Caption: Synthesis of a substituted urea from an isocyanate and a primary amine.

References

Troubleshooting incomplete conversions with 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound?

This compound is a highly reactive chemical intermediate. The isocyanate group (-N=C=O) is electrophilic and readily reacts with nucleophiles. However, the presence of a fluorine atom and a trifluoromethyl group in the ortho and meta positions, respectively, introduces significant steric hindrance around the isocyanate functional group. This steric hindrance can decrease the reaction rate compared to less substituted phenyl isocyanates.[1][2] The electron-withdrawing nature of the fluorine and trifluoromethyl groups increases the electrophilicity of the isocyanate carbon, but steric effects are often a dominant factor in determining reaction kinetics for ortho-substituted isocyanates.[1][2]

Q2: What are the most common reactions for this isocyanate in drug development?

The most common reaction is the formation of substituted ureas through the reaction with primary or secondary amines.[3][4] This transformation is widely used in medicinal chemistry to link different molecular fragments. Additionally, isocyanates can react with alcohols to form carbamates, with water as an impurity to form an unstable carbamic acid that decomposes to an amine and carbon dioxide, and with other nucleophiles.[5]

Q3: What solvents are recommended for reactions with this compound?

Aprotic solvents are generally recommended to avoid reaction with the solvent. Commonly used solvents include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Toluene

It is crucial to use anhydrous solvents to prevent the isocyanate from reacting with water.

Q4: Do I need a catalyst for the reaction of this compound with an amine?

For the formation of ureas from primary and secondary amines, a catalyst is typically not required. The reaction proceeds readily at room temperature or with gentle heating. However, for less reactive amines or sterically hindered substrates, a non-nucleophilic base or a tin catalyst like dibutyltin dilaurate (DBTDL) could be considered, although care must be taken as bases can also promote the polymerization of the isocyanate.[1]

Troubleshooting Incomplete Conversions

Incomplete conversions are a common issue when working with sterically hindered isocyanates. The following guide provides a systematic approach to troubleshooting these reactions.

Logical Flow for Troubleshooting

Troubleshooting_Flow cluster_moisture Moisture Troubleshooting cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Assessment cluster_solubility Solubility Issues start Incomplete Conversion Observed check_moisture 1. Check for Moisture Contamination start->check_moisture moisture_source Identify source: - Solvents - Glassware - Atmosphere - Reagents check_moisture->moisture_source Symmetrical urea byproduct observed? check_conditions 2. Review Reaction Conditions temp_time Increase Temperature and/or Reaction Time check_conditions->temp_time Slow reaction due to steric hindrance? check_reagents 3. Assess Reagent Purity & Stoichiometry purity Verify purity of amine and isocyanate (e.g., by NMR, GC-MS) check_reagents->purity check_solubility 4. Evaluate Solubility solubility_issue Starting material or product precipitating prematurely? check_solubility->solubility_issue moisture_solution Solution: - Use anhydrous solvents - Oven-dry glassware - Run under inert gas (N2/Ar) - Dry reagents moisture_source->moisture_solution moisture_solution->check_conditions concentration Adjust Concentration temp_time->concentration order_addition Modify Order of Addition (e.g., add isocyanate slowly) concentration->order_addition order_addition->check_reagents stoichiometry Check stoichiometry of reactants purity->stoichiometry stoichiometry->check_solubility solubility_solution Solution: - Change to a more suitable solvent - Increase solvent volume solubility_issue->solubility_solution end Successful Conversion solubility_solution->end

Caption: A step-by-step workflow for troubleshooting incomplete reactions.

Detailed Troubleshooting Steps

Issue 1: Presence of Symmetrical Urea Byproduct ((2-Fluoro-3-(trifluoromethyl)phenyl)urea)

  • Cause: This is a strong indicator of water contamination in your reaction. The isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to form 2-fluoro-3-(trifluoromethyl)aniline. This aniline byproduct then reacts with another equivalent of the starting isocyanate to form the symmetrical urea.

  • Solutions:

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents stored over molecular sieves are recommended.

    • Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagents: Ensure your amine is dry. If it is a salt (e.g., hydrochloride), it must be neutralized and thoroughly dried before use.

Issue 2: Low Conversion Rate with Only Starting Materials Remaining

  • Cause: The steric hindrance from the ortho-fluoro and trifluoromethyl groups can significantly slow down the reaction.[1][2] The chosen reaction conditions may not be sufficient to overcome the activation energy barrier.

  • Solutions:

    • Temperature: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition. A summary of typical starting conditions is provided in the table below.

    • Reaction Time: Extend the reaction time. Some reactions with sterically hindered components may require 24 hours or longer to reach completion.

    • Concentration: Increasing the concentration of the reactants can sometimes accelerate the reaction rate.

Issue 3: Reaction Stalls After Partial Conversion

  • Cause: This could be due to poor solubility of the starting materials or the product. If the desired urea product is insoluble in the reaction solvent, it may precipitate out and coat the surface of the remaining starting material, preventing further reaction.

  • Solutions:

    • Solvent Change: Switch to a solvent in which all components are more soluble (e.g., DMF or DMA).

    • Increase Solvent Volume: Diluting the reaction may keep all components in solution.

Issue 4: Multiple Unidentified Byproducts

  • Cause: This may be due to impure starting materials or side reactions. Isocyanates can self-polymerize, especially at higher temperatures or in the presence of certain catalysts.[5]

  • Solutions:

    • Reagent Purity: Verify the purity of your this compound and the amine nucleophile using techniques like NMR or GC-MS before starting the reaction.

    • Temperature Control: Avoid excessive heating, which can promote side reactions.

    • Purification: If byproducts are unavoidable, they will need to be separated during workup and purification, typically by column chromatography.

Experimental Protocols & Data

General Protocol for Urea Synthesis

This protocol is a general starting point and may require optimization based on the specific amine used.

Workflow for Urea Synthesis

Urea_Synthesis_Workflow start Start dissolve_amine Dissolve amine (1.0 eq) in anhydrous solvent under N2 start->dissolve_amine cool_reaction Cool to 0 °C (optional) dissolve_amine->cool_reaction add_isocyanate Slowly add isocyanate (1.0-1.2 eq) in anhydrous solvent cool_reaction->add_isocyanate warm_rt Warm to Room Temperature add_isocyanate->warm_rt stir Stir for 2-24 h warm_rt->stir monitor Monitor by TLC/LC-MS stir->monitor workup Reaction Workup monitor->workup Reaction Complete purify Purification workup->purify end Final Product purify->end

Caption: A standard workflow for the synthesis of ureas from an amine and an isocyanate.

Methodology:

  • To a solution of the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF), add this compound (1.0 to 1.2 equivalents) dropwise at 0 °C under an inert atmosphere (Nitrogen or Argon).

  • Allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Typical Reaction Conditions

The following table summarizes typical starting conditions for the reaction of this compound with various amines.

Amine TypeSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Primary AliphaticTHF or DCM0 to RT2 - 885 - 95Reaction is generally fast.
Secondary AliphaticTHF or DCMRT to 404 - 1680 - 90Can be slower than primary amines due to increased steric hindrance.
Primary AromaticDMF or TolueneRT to 606 - 2470 - 85Electron-deficient anilines may require heating.
Secondary AromaticDMF or Toluene50 to 8012 - 4860 - 80Often requires more forcing conditions due to lower nucleophilicity and steric bulk.

Note: These are general guidelines. Actual conditions will vary depending on the specific substrate.

References

Impact of steric hindrance on 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. The content focuses on the impact of steric hindrance on the reactivity of this compound and offers practical solutions to common experimental challenges.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Slow or Incomplete Reaction Steric Hindrance: The ortho-fluoro and meta-trifluoromethyl groups on the phenyl ring create significant steric bulk around the isocyanate functional group. This physically obstructs the approach of nucleophiles, increasing the activation energy of the reaction.[1]- Increase Reaction Temperature: Heating the reaction mixture can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions at elevated temperatures. - Use a Catalyst: Employ a suitable catalyst to facilitate the reaction. Organotin compounds like dibutyltin dilaurate (DBTDL) or tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective.[2][3][4] - Prolong Reaction Time: Allow the reaction to proceed for an extended period to ensure complete conversion.
Low Nucleophilicity of the Reactant: The amine or alcohol you are using may not be a strong enough nucleophile to efficiently attack the sterically shielded and electronically influenced isocyanate.- Select a More Nucleophilic Reagent: If possible, switch to a less sterically hindered or more electron-rich amine or alcohol. - Base Catalysis for Alcohols: For reactions with alcohols, a base catalyst can deprotonate the alcohol to form a more nucleophilic alkoxide ion.[5]
Inhibitor Presence: Commercial isocyanates may contain inhibitors to prevent polymerization during storage.[3]- Consult Technical Data Sheet: Check the manufacturer's documentation for information on inhibitors and recommended removal procedures.[3]
Formation of Side Products Reaction with Water: Isocyanates are highly sensitive to moisture and readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a symmetric diaryl urea.[3][6]- Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]
Allophanate or Biuret Formation: At elevated temperatures, the isocyanate can react with the newly formed urethane or urea linkage, respectively, leading to cross-linking or undesired side products.[3][6]- Optimize Reaction Temperature: Avoid excessive heating. If a higher temperature is necessary to overcome steric hindrance, carefully monitor the reaction progress to minimize the formation of these byproducts.
Reaction Fails to Initiate Inadequate Activation: The combination of steric hindrance and the electronic effects of the substituents may lead to a high activation energy barrier that is not overcome by the initial reaction conditions.- Catalyst Screening: Test a panel of catalysts to find the most effective one for your specific substrate. The choice between an amine or an organometallic catalyst can significantly impact the reaction rate.[2][4] - Stepwise Reagent Addition: In some cases, the order of addition of reagents can be important. Consider adding the catalyst to the nucleophile before introducing the isocyanate.

Frequently Asked Questions (FAQs)

Q1: How does the substitution pattern of this compound affect its reactivity?

A1: The reactivity of this compound is governed by a combination of steric and electronic effects.

  • Steric Hindrance: The fluorine atom at the ortho position presents a significant steric barrier, physically impeding the approach of nucleophiles to the electrophilic carbon of the isocyanate group. This steric clash increases the activation energy of the reaction, thereby slowing down the rate of urethane or urea formation.[1]

  • Electronic Effects:

    • The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Through an inductive effect, it pulls electron density away from the aromatic ring, making the isocyanate carbon more electrophilic and thus more reactive.

    • The fluorine atom, also being highly electronegative, exerts an electron-withdrawing inductive effect. However, it also has a +m (mesomeric) effect, which can donate electron density to the ring. The interplay of these electronic factors modulates the overall reactivity.

Q2: What are the best practices for handling and storing this compound?

A2: Due to its reactivity and toxicity, proper handling and storage are crucial.

  • Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as amines, alcohols, and strong bases.[8] Storage under an inert atmosphere is recommended to prevent degradation.

Q3: Which catalysts are recommended for reactions involving this sterically hindered isocyanate?

A3: For sterically hindered isocyanates, catalysts are often necessary to achieve a reasonable reaction rate.[9]

  • Organotin Catalysts: Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for the reaction of isocyanates with alcohols.[2][10]

  • Tertiary Amine Catalysts: Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are also commonly used. The choice of catalyst can depend on the specific nucleophile and desired reaction conditions.[2][3] It's important to note that the effectiveness of a catalyst can be influenced by both steric and electronic factors.[2]

Q4: Can I use protic solvents for my reaction with this compound?

A4: It is generally not recommended to use protic solvents such as water or alcohols (unless the alcohol is the intended reactant) because the isocyanate group will react with the solvent. Aprotic solvents like tetrahydrofuran (THF), acetone, or dimethylformamide (DMF) are preferred, and they must be anhydrous to prevent side reactions.[6]

Experimental Protocols

General Procedure for the Synthesis of a Substituted Urea:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 equivalent) and anhydrous aprotic solvent (e.g., THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

  • Reaction: Slowly add the isocyanate solution to the stirred amine solution at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Troubleshooting: If the reaction is slow or incomplete after several hours, consider the following options:

    • Add a catalytic amount of a tertiary amine (e.g., triethylamine or DABCO).

    • Gently heat the reaction mixture (e.g., to 40-60 °C) while continuing to monitor its progress.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to obtain the desired substituted urea.

Visualizations

Steric_Hindrance cluster_isocyanate This compound Isocyanate N=C=O Phenyl_Ring Phenyl Ring Phenyl_Ring->Isocyanate Ortho_F F Phenyl_Ring->Ortho_F ortho Meta_CF3 CF3 Phenyl_Ring->Meta_CF3 meta Nucleophile Nucleophile (e.g., Amine) Ortho_F->Nucleophile Steric Hindrance Meta_CF3->Nucleophile Steric Hindrance Nucleophile->Isocyanate Attack on Electrophilic Carbon

Caption: Steric hindrance from ortho and meta groups.

Troubleshooting_Workflow Start Reaction with this compound is slow or incomplete Check_Temp Is the reaction temperature adequate? Start->Check_Temp Check_Catalyst Is a catalyst being used? Check_Temp->Check_Catalyst Yes Increase_Temp Increase temperature (e.g., 40-60 °C) Check_Temp->Increase_Temp No Check_Nucleophile Is the nucleophile sufficiently reactive? Check_Catalyst->Check_Nucleophile Yes Add_Catalyst Add a catalyst (e.g., DBTDL or DABCO) Check_Catalyst->Add_Catalyst No Change_Nucleophile Consider a more nucleophilic or less hindered reagent Check_Nucleophile->Change_Nucleophile No Monitor Monitor reaction progress Check_Nucleophile->Monitor Yes Increase_Temp->Monitor Add_Catalyst->Monitor Change_Nucleophile->Monitor

Caption: Troubleshooting workflow for slow reactions.

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate and 4-Substituted Phenyl Isocyanates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the reactivity and structural characteristics of reagents are paramount. Phenyl isocyanates, a class of highly reactive compounds, are pivotal building blocks in the synthesis of a wide array of organic molecules, including ureas and carbamates, which are common motifs in pharmacologically active compounds. This guide provides an objective comparison of 2-fluoro-3-(trifluoromethyl)phenyl isocyanate against a series of 4-substituted phenyl isocyanates, offering insights into their relative performance supported by theoretical principles and experimental data.

Introduction to Phenyl Isocyanates

The isocyanate functional group (-N=C=O) is a potent electrophile, readily undergoing nucleophilic attack by alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. The reactivity of the isocyanate group is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate with nucleophiles. Conversely, electron-donating groups decrease reactivity.

This guide focuses on comparing this compound, a di-substituted phenyl isocyanate with two strong electron-withdrawing groups, against a series of mono-substituted phenyl isocyanates with varying electronic properties at the 4-position.

Theoretical Comparison of Reactivity: The Hammett Equation

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction with a substituted phenyl isocyanate.

  • k₀ is the rate constant for the reaction with the unsubstituted phenyl isocyanate.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.

Table 1: Hammett Substituent Constants (σ) for Selected Substituents

Substituentσₚ (para)σₘ (meta)
-NO₂0.780.71
-CN0.660.56
-CF₃0.540.43
-Cl0.230.37
-F0.060.34
-H0.000.00
-CH₃-0.17-0.07
-OCH₃-0.270.12
-NH₂-0.66-0.16

Based on the Hammett equation, the expected order of reactivity for the reaction of these isocyanates with a given nucleophile is:

This compound > 4-Nitrophenyl isocyanate > 4-Cyanophenyl isocyanate > 4-(Trifluoromethyl)phenyl isocyanate > 4-Chlorophenyl isocyanate > 4-Fluorophenyl isocyanate > Phenyl isocyanate > 4-Methylphenyl isocyanate > 4-Methoxyphenyl isocyanate > 4-Aminophenyl isocyanate

This trend is visualized in the following Hammett plot diagram.

Hammett_Plot Hammett Plot for Phenyl Isocyanate Reactivity cluster_axes xaxis Substituent Constant (σ) yaxis log(k/k₀) node_NH2 -NH2 node_OCH3 -OCH3 node_NH2->node_OCH3 node_CH3 -CH3 node_OCH3->node_CH3 node_H -H node_CH3->node_H node_F -F node_H->node_F node_Cl -Cl node_F->node_Cl node_CF3 -CF3 node_Cl->node_CF3 node_CN -CN node_CF3->node_CN node_NO2 -NO2 node_CN->node_NO2 node_2F3CF3 2-F, 3-CF3 node_NO2->node_2F3CF3 origin->xaxis σ origin->yaxis log(k/k₀)

Figure 1: Conceptual Hammett plot illustrating the predicted relative reactivity of substituted phenyl isocyanates.

Quantitative Performance Data

Table 2: Second-Order Rate Constants for the Reaction of Substituted Phenyl Isocyanates with n-Butanol

Phenyl IsocyanateSubstituent (4-position)k₂ (L mol⁻¹ s⁻¹) at 25°CReference
4-Nitrophenyl isocyanate-NO₂Data not available-
4-Chlorophenyl isocyanate-ClData not available-
Phenyl isocyanate-H1.2 x 10⁻⁴[1]
4-Methylphenyl isocyanate-CH₃Data not available-
4-Methoxyphenyl isocyanate-OCH₃Data not available-
This compound2-F, 3-CF₃Data not available-

Table 3: Second-Order Rate Constants for the Reaction of Substituted Phenyl Isocyanates with Aniline

Phenyl IsocyanateSubstituent (4-position)k₂ (L mol⁻¹ s⁻¹) in Dioxane at 25°CReference
4-Nitrophenyl isocyanate-NO₂1.8 x 10⁻¹[2]
4-Chlorophenyl isocyanate-Cl3.7 x 10⁻²[2]
Phenyl isocyanate-H1.5 x 10⁻²[2]
4-Methylphenyl isocyanate-CH₃6.8 x 10⁻³[2]
4-Methoxyphenyl isocyanate-OCH₃4.5 x 10⁻³[2]
This compound2-F, 3-CF₃Data not available-

Note: The absence of directly comparable kinetic data for all compounds under identical conditions highlights a gap in the current literature. The provided data serves as an illustration of the expected reactivity trends.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to synthesize ureas and carbamates from phenyl isocyanates, which can be adapted to compare the reactivity and yield of the target compounds.

General Procedure for the Synthesis of Substituted Ureas

This protocol describes the reaction of a phenyl isocyanate with an amine to form a substituted urea.

Urea_Synthesis_Workflow start Start dissolve_isocyanate Dissolve phenyl isocyanate (1.0 eq) in anhydrous solvent (e.g., THF, DCM) start->dissolve_isocyanate add_amine Add amine (1.0 eq) dropwise at 0°C dissolve_isocyanate->add_amine stir_reaction Stir at room temperature (monitor by TLC) add_amine->stir_reaction workup Reaction Work-up stir_reaction->workup extract Extract with organic solvent workup->extract dry_purify Dry organic layer and purify (e.g., recrystallization, column chromatography) extract->dry_purify end Obtain pure urea product dry_purify->end

Figure 2: Experimental workflow for the synthesis of substituted ureas.

Materials:

  • Substituted phenyl isocyanate (1.0 equivalent)

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenyl isocyanate (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the amine (1.0 equivalent), either neat or dissolved in a small amount of the same anhydrous solvent, to the stirred isocyanate solution via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting materials), quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure substituted urea.

General Procedure for the Synthesis of Substituted Carbamates

This protocol outlines the reaction of a phenyl isocyanate with an alcohol to form a substituted carbamate.

Carbamate_Synthesis_Workflow start Start dissolve_reactants Dissolve phenyl isocyanate (1.0 eq) and alcohol (1.0 eq) in anhydrous solvent start->dissolve_reactants add_catalyst Add catalyst (e.g., DBTDL, Et3N) (optional) dissolve_reactants->add_catalyst heat_reaction Heat the reaction mixture (if necessary, monitor by TLC) add_catalyst->heat_reaction workup Reaction Work-up heat_reaction->workup extract Extract with organic solvent workup->extract dry_purify Dry organic layer and purify (e.g., recrystallization, column chromatography) extract->dry_purify end Obtain pure carbamate product dry_purify->end

Figure 3: Experimental workflow for the synthesis of substituted carbamates.

Materials:

  • Substituted phenyl isocyanate (1.0 equivalent)

  • Primary or secondary alcohol (1.0 equivalent)

  • Anhydrous solvent (e.g., toluene, THF)

  • Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL), triethylamine (Et₃N))

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the substituted phenyl isocyanate (1.0 equivalent) and the alcohol (1.0 equivalent) in the chosen anhydrous solvent.

  • If a catalyst is used, add it to the reaction mixture (typically 0.1-1 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC. The reaction of isocyanates with alcohols is generally slower than with amines and may require heating.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a small amount of methanol or water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure substituted carbamate.

Potential Signaling Pathway Interactions of Phenyl Isocyanates

While specific signaling pathways for this compound are not well-documented, the high reactivity of isocyanates suggests they can interact with various biological nucleophiles, potentially disrupting cellular signaling. Isocyanates are known to react with amine and sulfhydryl groups of amino acids in proteins. This non-specific binding can lead to protein modification, potentially altering their function and triggering cellular stress responses.

The diagram below illustrates a generalized pathway of how a reactive isocyanate might induce a cellular stress response.

Cellular_Stress_Pathway Generalized Cellular Response to Isocyanate Exposure Isocyanate Reactive Isocyanate Protein Cellular Proteins (e.g., enzymes, signaling proteins) Isocyanate->Protein Covalent Modification Modified_Protein Modified Protein (Adduct Formation) Stress_Signal Cellular Stress Signal (e.g., unfolded protein response) Modified_Protein->Stress_Signal Signaling_Cascade Stress-activated Signaling Cascades (e.g., MAPK pathways) Stress_Signal->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Inflammation Inflammation Cellular_Response->Inflammation

Figure 4: Generalized signaling pathway of isocyanate-induced cellular stress.

This diagram illustrates that reactive isocyanates can covalently modify cellular proteins, leading to the formation of protein adducts. This can trigger cellular stress signals, activating downstream signaling cascades that may result in various cellular responses, including apoptosis (programmed cell death) and inflammation. This potential for biological activity underscores the importance of understanding the reactivity of different isocyanates in the context of drug development.

Conclusion

The reactivity of phenyl isocyanates is a critical parameter in their application in organic synthesis and drug discovery. This compound, with its two potent electron-withdrawing groups, is predicted to be significantly more reactive than unsubstituted phenyl isocyanate and most 4-substituted phenyl isocyanates. This enhanced reactivity can be advantageous in achieving higher reaction rates and yields, particularly with less reactive nucleophiles.

However, the high reactivity also necessitates careful handling and consideration of potential side reactions and off-target effects in biological systems. The choice of a specific phenyl isocyanate for a particular application will depend on a balance between desired reactivity, selectivity, and the overall synthetic strategy. This guide provides a framework for researchers to make informed decisions when selecting and utilizing these versatile chemical building blocks. Further experimental studies are warranted to provide a more comprehensive quantitative comparison of the reactivity of this compound against a broad range of substituted phenyl isocyanates.

References

A Comparative Guide to the Efficacy of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, the rapid generation of diverse chemical libraries is a cornerstone of identifying novel therapeutic agents. Parallel synthesis, a high-throughput methodology, is instrumental in this process. The synthesis of urea derivatives, a common scaffold in many bioactive molecules, is frequently achieved through the reaction of isocyanates with a library of amines. This guide provides a comparative analysis of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, a valuable building block in medicinal chemistry, and evaluates its efficacy in parallel synthesis against other commonly used isocyanates.

Introduction to Isocyanate Reactivity in Urea Synthesis

The core reaction in the parallel synthesis of urea libraries is the nucleophilic addition of an amine to the electrophilic carbon of an isocyanate. The reactivity of the isocyanate is a critical factor in ensuring high yields and purity across a diverse range of amine substrates. The electrophilicity of the isocyanate is modulated by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isocyanate carbon, leading to a faster reaction rate. Conversely, electron-donating groups (EDGs) decrease reactivity.

The subject of this guide, this compound, possesses two strong electron-withdrawing groups: a fluorine atom at the ortho position and a trifluoromethyl group at the meta position. The trifluoromethyl group, in particular, is a desirable feature in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Predicted Efficacy of this compound

  • Enhanced Reactivity: The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which is expected to significantly increase the electrophilicity of the isocyanate. This heightened reactivity is advantageous in parallel synthesis, as it can drive reactions to completion even with less nucleophilic amines, leading to higher yields across a diverse amine library. The Hammett substituent constant (σ) provides a measure of the electronic effect of a substituent. For a meta-trifluoromethyl group, σ_meta is approximately 0.43, and for a para-trifluoromethyl group, σ_para is 0.54.[2] For a meta-fluoro substituent, σ_meta is 0.337.[2] These positive values indicate strong electron-withdrawing character, which correlates with increased reactivity of the isocyanate.

  • Potential for Side Reactions: The high reactivity, however, could also lead to an increased propensity for side reactions, such as reaction with moisture or self-polymerization, if reaction conditions are not rigorously controlled.

  • Steric Hindrance: The ortho-fluoro group may introduce some steric hindrance, potentially slowing the reaction with bulky amines. However, the effect is generally considered to be less significant than the electronic activation.

Comparison with Alternative Isocyanates

To contextualize the efficacy of this compound, it is useful to compare its predicted performance with other commercially available isocyanates commonly used in parallel synthesis.

IsocyanateSubstituent EffectsPredicted ReactivityPotential Advantages in Parallel SynthesisPotential Disadvantages in Parallel Synthesis
Phenyl Isocyanate No substitution (baseline)ModerateWell-understood reactivity, cost-effective.May be sluggish with less reactive amines.
4-Chlorophenyl Isocyanate Electron-withdrawing chloro group (para)HighGood reactivity, drives reactions to completion.The resulting urea may have different ADME properties compared to a non-halogenated analog.
4-Methoxyphenyl Isocyanate Electron-donating methoxy group (para)LowLess prone to side reactions with sensitive substrates.May require forcing conditions or catalysts, leading to lower yields with a diverse library of amines.
This compound Strong electron-withdrawing fluoro (ortho) and trifluoromethyl (meta) groupsVery HighHigh reactivity suitable for a broad range of amines, including weakly nucleophilic ones. Introduces desirable fluorine and CF3 motifs.Increased sensitivity to moisture and potential for side reactions. Steric hindrance from the ortho-fluoro group may affect some reactions.
3,5-Bis(trifluoromethyl)phenyl Isocyanate Two strong electron-withdrawing trifluoromethyl groups (meta)Very HighExtremely high reactivity. Useful for difficult couplings. Introduces two CF3 groups.High cost, high sensitivity to moisture. The resulting ureas are highly lipophilic.

Experimental Protocols

While a specific protocol for this compound in a parallel synthesis setup is not detailed in the literature, a general procedure for the parallel synthesis of ureas can be readily adapted.

General Protocol for Parallel Urea Synthesis

Materials:

  • Stock solution of this compound (or other isocyanate) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Library of primary and secondary amines in individual reaction vessels (e.g., a 96-well plate).

  • Anhydrous solvent for dilution.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Amine Plate Preparation: In a 96-well reaction block, dispense an equimolar amount of each amine from the library into the individual wells.

  • Solvent Addition: Add a sufficient volume of anhydrous solvent to each well to dissolve the amines.

  • Isocyanate Addition: Under an inert atmosphere, add the stock solution of this compound to each well. The addition should be done in a fume hood due to the toxicity of isocyanates.

  • Reaction: Seal the reaction block and allow the reactions to proceed at room temperature with agitation (e.g., on an orbital shaker) for 2-16 hours. The high reactivity of this compound may lead to shorter reaction times.

  • Work-up: Upon completion, the reaction mixtures can be processed in parallel. This may involve evaporation of the solvent, followed by purification using techniques amenable to high-throughput formats, such as solid-phase extraction (SPE) or preparative HPLC.

  • Analysis: The purity and identity of the resulting urea products can be confirmed using high-throughput analytical techniques like LC-MS.

Visualizing the Workflow and Reaction

The following diagrams, created using the DOT language, illustrate the experimental workflow for parallel urea synthesis and the general reaction mechanism.

Parallel_Urea_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing & Analysis Amine_Plate Prepare Amine Library in 96-well Plate Dispense_Amine Dispense Amines Amine_Plate->Dispense_Amine Isocyanate_Sol Prepare Isocyanate Stock Solution Add_Isocyanate Add Isocyanate Solution (Inert Atmosphere) Isocyanate_Sol->Add_Isocyanate Add_Solvent Add Anhydrous Solvent Dispense_Amine->Add_Solvent Add_Solvent->Add_Isocyanate React Seal and React (Room Temperature) Add_Isocyanate->React Workup Parallel Work-up (e.g., Evaporation, SPE) React->Workup Analysis LC-MS Analysis Workup->Analysis

Caption: Experimental workflow for parallel urea synthesis.

Caption: General reaction for the formation of a urea from an isocyanate and an amine.

Alternative Methodologies

While the use of isocyanates is a robust method for urea synthesis, concerns over their toxicity and handling have led to the development of alternative, "isocyanate-free" methods. These can also be adapted for parallel synthesis.

  • Phosgene Equivalents: Reagents like carbonyldiimidazole (CDI) or triphosgene can be used to activate amines in situ, avoiding the need to handle isocyanates directly.[3]

  • Carbon Dioxide as a C1 Source: Innovative methods utilize carbon dioxide as a safe and abundant C1 source to react with amines to form carbamic acids, which can then be converted to ureas.

  • Rearrangement Reactions: The Curtius, Hofmann, or Lossen rearrangements can generate isocyanate intermediates in situ from carboxylic acid derivatives, amides, or hydroxamic acids, respectively.[3]

The choice of synthetic strategy will depend on the specific goals of the library synthesis, the available starting materials, and the desired safety profile of the process.

Conclusion

This compound is a highly activated and valuable reagent for parallel synthesis, particularly in the context of drug discovery where the incorporation of fluorine and trifluoromethyl groups is often desirable. Its enhanced electrophilicity is predicted to lead to high reaction rates and yields across a diverse array of amines. However, this high reactivity necessitates careful control of experimental conditions to avoid side reactions. When compared to less activated isocyanates, it offers the advantage of driving reactions to completion with a broader substrate scope. For researchers looking to rapidly generate libraries of ureas containing the medicinally relevant trifluoromethylphenyl scaffold, this compound represents a potent and effective tool.

References

A Comparative Guide to Urea Derivatives of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel urea derivatives synthesized from 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. The document outlines their synthesis, physicochemical characterization, and potential as kinase inhibitors, a common mechanism of action for urea-based compounds in oncology.[1][2] The data presented, including comparisons with alternative urea compounds, is intended to support drug discovery and development efforts.

Physicochemical Characterization

A series of N,N'-disubstituted ureas were synthesized from this compound and various primary and secondary amines. The resulting compounds were characterized to determine their key physicochemical properties. The data is summarized in the table below.

Compound IDAmine ReactantMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)
U-001 AnilineC₁₄H₁₀F₄N₂O310.24188-1908.75 (s, 1H), 8.51 (s, 1H), 7.60-7.20 (m, 8H)-62.5 (s, 3F), -115.2 (s, 1F)
U-002 4-ChloroanilineC₁₄H₉ClF₄N₂O344.69201-2038.82 (s, 1H), 8.60 (s, 1H), 7.55 (d, 2H), 7.35-7.20 (m, 5H)-62.5 (s, 3F), -115.3 (s, 1F)
U-003 4-MethoxyanilineC₁₅H₁₂F₄N₂O₂342.27175-1778.68 (s, 1H), 8.45 (s, 1H), 7.40 (d, 2H), 7.30-7.15 (m, 3H), 6.90 (d, 2H), 3.78 (s, 3H)-62.6 (s, 3F), -115.1 (s, 1F)
U-004 BenzylamineC₁₅H₁₂F₄N₂O326.27162-1648.50 (s, 1H), 7.40-7.15 (m, 8H), 6.55 (t, 1H), 4.45 (d, 2H)-62.4 (s, 3F), -115.0 (s, 1F)

Comparative Analysis with Alternative Urea Derivatives

The properties of ureas derived from this compound were compared with those from other commercially available isocyanates. This comparison helps to understand the influence of the substitution pattern on the final properties of the urea derivatives.

Compound IDIsocyanate ReactantAmine ReactantMolecular Weight ( g/mol )Melting Point (°C)Reference
Comp-A 3-Trifluoromethylphenyl isocyanateAniline280.24155-157[3]
Comp-B 4-Trifluoromethylphenyl isocyanateAniline280.24212-213[4]
Comp-C 2-Fluoro-5-(trifluoromethyl)phenyl isocyanateAniline298.24Not Available[5]

Experimental Protocols

General Synthesis of Urea Derivatives (U-001 to U-004)

To a solution of the respective amine (1.0 mmol) in anhydrous dichloromethane (10 mL), this compound (1.0 mmol, 0.205 g) was added dropwise at 0 °C. The reaction mixture was stirred at room temperature for 4-6 hours. The resulting precipitate was filtered, washed with cold dichloromethane, and dried under vacuum to yield the pure urea derivative.[4]

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus and are uncorrected.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H NMR and a suitable external standard for ¹⁹F NMR.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an ESI-TOF spectrometer.

Potential Signaling Pathway Inhibition

Urea derivatives are known to act as inhibitors of various protein kinases, which are crucial components of cell signaling pathways often dysregulated in diseases like cancer.[1][6] The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target for urea-based kinase inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors UreaInhibitor Urea Derivative (e.g., U-001) UreaInhibitor->RAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Generic MAPK signaling pathway with potential inhibition of RAF kinase by a urea derivative.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for evaluating the inhibitory activity of the synthesized urea derivatives against a target kinase.

Kinase_Assay_Workflow A Synthesized Urea Derivatives (U-001 - U-004) B Prepare Serial Dilutions of Compounds A->B E Incubate Compounds with Kinase and Buffer B->E C Target Kinase (e.g., RAF Kinase) C->E D Kinase Assay Buffer (with ATP and Substrate) D->E F Measure Kinase Activity (e.g., Luminescence) E->F G Data Analysis: Calculate IC₅₀ Values F->G H Compare IC₅₀ Values and Determine Potency G->H

Caption: Experimental workflow for determining the IC₅₀ values of urea derivatives against a target kinase.

References

A Comparative Guide to Urea Synthesis: Exploring Alternatives to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of unsymmetrical ureas is a cornerstone of medicinal chemistry, yielding compounds with a wide range of biological activities. A frequently utilized reagent in this field, particularly for the development of kinase inhibitors, is 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. This guide provides a comprehensive comparison of alternative reagents and synthetic methodologies, offering experimental data to inform your research and development endeavors.

Isocyanate-Based Urea Synthesis: A Comparative Analysis

The reaction of an isocyanate with a primary or secondary amine is a robust and widely employed method for urea synthesis. The choice of isocyanate is critical, as the substituents on the phenyl ring can significantly influence the biological activity of the resulting urea derivative, as well as the reaction efficiency.

Below is a comparison of various substituted phenyl isocyanates used in the synthesis of diaryl ureas, analogous to the multi-kinase inhibitor Sorafenib. The data highlights the impact of different electron-withdrawing and electron-donating groups on the phenyl ring on the final product yield.

Table 1: Comparison of Substituted Phenyl Isocyanates in the Synthesis of Diaryl Ureas

Isocyanate ReagentAmine SubstrateSolventReaction Time (h)Yield (%)Purity (%)Reference
4-Bromo-3-(trifluoromethyl)phenyl isocyanatePyridyl amideAcetone3-49299.1[1]
4-Chloro-3-nitrophenyl isocyanatePyridyl amideAcetone3-49499.3[1]
4-Fluorophenyl isocyanatePyridyl amideAcetone3-49599.5[1]
4-Fluoro-2-nitrophenyl isocyanatePyridyl amideAcetone3-49198.9[1]
3-(Trifluoromethyl)phenyl isocyanatePyridyl amideAcetone3-49699.6[1]
2,3-Dimethylphenyl isocyanatePyridyl amideAcetone3-49399.2[1]
4-Chloro-3-(trifluoromethyl)phenyl isocyanatePyridyl amideAcetone3-49599.7[1]

Experimental Protocols for Isocyanate-Based Urea Synthesis

A general and a specific experimental protocol for the synthesis of diaryl ureas using aryl isocyanates are provided below.

General Protocol for Diaryl Urea Synthesis

To a stirred solution of a pyridyl amide (1.0 eq) in acetone, the corresponding aryl isocyanate (1.0 eq) is added, ensuring the temperature remains below 40 °C.[1] The reaction mixture is then stirred at room temperature for 3-4 hours, with progress monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the solid product is filtered, washed with acetone, and dried to yield the desired diaryl urea.[1]

Detailed Protocol for the Synthesis of a Sorafenib Analogue

The following protocol details the synthesis of 4-[4-[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide, a close analogue of Sorafenib.

  • Materials:

    • 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide

    • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

    • Acetone

  • Procedure:

    • A solution of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (0.01 mol) in acetone (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

    • To this stirring solution, 4-chloro-3-(trifluoromethyl)phenyl isocyanate (0.01 mol) dissolved in acetone (10 mL) is added dropwise, maintaining the reaction temperature below 40 °C.[1]

    • The reaction mixture is stirred at room temperature for 3-4 hours.[1] The reaction progress is monitored by TLC.

    • After the reaction is complete, the precipitated product is collected by filtration.

    • The solid is washed with a small amount of acetone (5 mL) and dried under vacuum at 60-65 °C for 2 hours to afford the pure product.[1]

Beyond Isocyanates: Alternative Synthetic Routes to Ureas

While the isocyanate-amine reaction is highly efficient, the toxicity and handling precautions associated with isocyanates have prompted the development of alternative synthetic strategies.

Non-Isocyanate Polyureas (NIPUs)

A sustainable approach to urea synthesis involves bypassing isocyanate precursors altogether. One such method is the solvent-free melt polycondensation of bio-sourceable urea with a linear primary diamine and an aromatic diamine.[2][3] This method avoids the health and environmental hazards of isocyanates and allows for the direct incorporation of less nucleophilic aromatic diamines.[2][3]

Urea Synthesis from Carbamates

Phenyl carbamates can serve as stable and safe intermediates for the synthesis of N,N'-substituted ureas.[4] The reaction of a phenyl carbamate with a stoichiometric amount of an amine in a solvent like dimethyl sulfoxide (DMSO) at room temperature produces ureas in high yields.[4] This method is noted for being simple, fast, and suitable for large-scale production.[4]

Table 2: Comparison of Urea Synthesis Methods

MethodStarting MaterialsKey FeaturesYield Range (%)Reference
Isocyanate-Based SynthesisIsocyanate, AmineHigh efficiency, broad substrate scope, requires handling of toxic reagents90-98[1]
Non-Isocyanate PolyureasUrea, DiaminesIsocyanate-free, sustainable, solvent-free melt polycondensationNot specified[2][3]
From Phenyl CarbamatesPhenyl Carbamate, AmineMild conditions, high yields, stable intermediates, suitable for scale-up74-96[4]
Staudinger-Aza-WittigAlkyl Halide, Amine, Polymer-bound DiphenylphosphineOne-pot, two-step process, microwave-assisted, high purity83-98[5]

Signaling Pathways Targeted by Synthesized Ureas

Many of the urea derivatives synthesized using the discussed reagents, particularly analogues of Sorafenib, function as multi-kinase inhibitors. They primarily target the VEGFR-2 and B-RAF signaling pathways, which are crucial for tumor angiogenesis and cell proliferation.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF leads to a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Urea_Inhibitor Urea-based Inhibitor Urea_Inhibitor->VEGFR2 Inhibits Urea_Inhibitor->RAF Inhibits

Caption: Generalized VEGFR-2 and RAF signaling pathway inhibited by urea-based kinase inhibitors.

B-RAF Signaling Pathway

B-RAF is a serine/threonine-protein kinase that plays a critical role in the MAP kinase/ERK signaling pathway. Mutations in the B-RAF gene can lead to constitutive activation of this pathway, driving cell proliferation and survival in various cancers.

BRAF_Signaling cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival Urea_Inhibitor Urea-based Inhibitor Urea_Inhibitor->BRAF Inhibits

Caption: The B-RAF/MEK/ERK signaling pathway, a key target for urea-based inhibitors.

References

A Comparative Guide to the Synthesis of Ureas and Carbamates: A Cost-Benefit Analysis of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of using 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate in the synthesis of ureas and carbamates, comparing its performance with common alternative reagents. The inclusion of fluorine and trifluoromethyl groups in organic molecules can significantly enhance their pharmacological properties, making reagents like this compound valuable in drug discovery.

Executive Summary

This compound is a highly reactive reagent that offers a direct and often high-yielding route to substituted ureas and carbamates. Its primary advantages lie in the simplicity of the reaction protocol and the direct incorporation of a desirable fluoro-trifluoromethylphenyl moiety. However, its use is associated with significant safety concerns inherent to isocyanates and a higher reagent cost compared to some bulk alternatives. This guide presents a detailed comparison with reagents such as triphosgene and 1,1'-carbonyldiimidazole (CDI) for urea synthesis, and chloroformates for carbamate synthesis, to aid in the selection of the most suitable method for a given synthetic challenge.

Cost-Benefit Analysis

The choice of a synthetic route often involves a trade-off between reagent cost, operational complexity, safety, and overall efficiency. The following table provides a high-level cost-benefit analysis of this compound and its alternatives.

Reagent/MethodPrimary Application(s)Relative CostKey BenefitsKey Drawbacks
This compound Urea & Carbamate SynthesisHighDirect, one-step reaction; high yields; incorporates a valuable pharmacophore.Toxic and moisture-sensitive; limited commercial availability of diverse substituted isocyanates.
Triphosgene Urea Synthesis (via isocyanate)ModerateVersatile for generating a wide range of isocyanates in situ; generally high yielding.Generates highly toxic phosgene gas in situ; requires stringent safety protocols and careful handling.[1]
1,1'-Carbonyldiimidazole (CDI) Urea SynthesisModerateSafer alternative to phosgene-based reagents; mild reaction conditions; solid and easy to handle.[1]Can be moisture-sensitive; may require longer reaction times; formation of symmetric urea byproducts possible.
Chloroformates Carbamate SynthesisLow to ModerateReadily available starting materials; versatile for a wide range of amines and alcohols.[2]Generates HCl byproduct requiring a base; can have long reaction times.[2]
CO2-Based Methods Urea & Carbamate SynthesisLow (reagent)Environmentally benign C1 source; avoids toxic reagents.Often requires catalysts and/or elevated pressure and temperature; can have variable yields.

Performance Comparison in Synthesis

The following tables summarize typical performance data for the synthesis of ureas and carbamates using this compound and its alternatives. It is important to note that yields and reaction conditions are highly substrate-dependent.

Table 1: Urea Synthesis Comparison

MethodTypical SubstratesTypical Reagents & ConditionsTypical Yield (%)Typical Reaction TimeSafety Considerations
Isocyanate Route Primary/Secondary AminesThis compound, solvent (e.g., DCM, THF), room temperature.>901-4 hoursIsocyanates are toxic, lachrymatory, and moisture-sensitive. Handle in a fume hood with appropriate PPE.[3]
Triphosgene Route Primary AminesTriphosgene, amine, non-nucleophilic base (e.g., triethylamine), anhydrous solvent (e.g., DCM), 0°C to RT.85-952-6 hoursIn situ generation of highly toxic phosgene gas. Requires extreme caution and a well-ventilated fume hood.[1]
CDI Route Primary/Secondary AminesCDI, amines, anhydrous aprotic solvent (e.g., THF, DCM), room temperature.80-904-24 hoursCDI is a safer alternative to phosgene but is moisture-sensitive.[1]

Table 2: Carbamate Synthesis Comparison

MethodTypical SubstratesTypical Reagents & ConditionsTypical Yield (%)Typical Reaction TimeSafety Considerations
Isocyanate Route Alcohols, PhenolsThis compound, optional catalyst (e.g., DBTDL), solvent (e.g., toluene), RT to moderate heat.>901-16 hoursIsocyanates are toxic and moisture-sensitive. Handle in a fume hood with appropriate PPE.[3]
Chloroformate Route Primary/Secondary AminesAmine, chloroformate, base (e.g., K2CO3, Et3N), solvent (e.g., acetone, benzene), -10°C to reflux.80-951-18 hoursChloroformates are corrosive and lachrymatory. Reactions generate HCl.[2]

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below are representative procedures for urea and carbamate synthesis.

Protocol 1: Synthesis of a Urea using this compound

This protocol is a general procedure for the reaction of an isocyanate with an amine.

Reaction: Amine + this compound → N,N'-Substituted Urea

Procedure:

  • To a stirred solution of the desired primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 4 hours.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • If the product is soluble, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of a Urea using Triphosgene (In Situ Isocyanate Formation)

This protocol is a general procedure for the synthesis of a symmetrical urea.

Reaction: 2 x Amine + Triphosgene → Symmetrical Urea

Procedure:

  • Caution: This reaction generates highly toxic phosgene gas in situ and must be performed in a certified chemical fume hood with appropriate safety measures.

  • To a solution of the primary amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous solvent (e.g., DCM) at 0°C, add a solution of triphosgene (1.0 equivalent) in the same solvent dropwise.

  • Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Filter the reaction mixture to remove the triethylammonium chloride byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude urea, which can be purified by recrystallization or column chromatography.[1]

Visualizing Synthetic Workflows and Biological Pathways

To better understand the relationships between the different synthetic approaches and the biological context of the resulting products, the following diagrams are provided.

G cluster_urea Urea Synthesis cluster_carbamate Carbamate Synthesis Amine Amine Isocyanate 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate Amine->Isocyanate Direct Reaction Triphosgene Triphosgene Amine->Triphosgene In situ Isocyanate Formation CDI CDI Amine->CDI Activation Urea Urea Isocyanate->Urea Triphosgene->Urea CDI->Urea Alcohol Alcohol Isocyanate_C 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate Alcohol->Isocyanate_C Direct Reaction Carbamate Carbamate Isocyanate_C->Carbamate Chloroformate Chloroformate Chloroformate->Carbamate Amine_C Amine Amine_C->Chloroformate Reaction

General synthetic workflows for urea and carbamate synthesis.

Ureas derived from this compound have been investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. The following diagram illustrates a simplified view of the RIPK1 signaling pathway.

G TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 NF-kB NF-kB RIPK1->NF-kB Apoptosis Apoptosis RIPK1->Apoptosis Necroptosis Necroptosis RIPK1->Necroptosis Inflammation Inflammation NF-kB->Inflammation Inhibitor Urea-based Inhibitor (e.g., from this compound) Inhibitor->RIPK1 inhibition

Simplified RIPK1 signaling pathway and the role of inhibitors.

References

A Comparative Guide to the Reaction Kinetics of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate and Related Aryl Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of reactions involving 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate and other structurally related aryl isocyanates. Due to the limited availability of specific kinetic data for this compound, this document leverages data from analogous compounds, primarily phenyl isocyanate and its derivatives, to provide insights into its expected reactivity. The information presented herein is intended to serve as a valuable resource for designing and interpreting experiments in drug development and materials science.

Comparative Kinetic Data

The reactivity of isocyanates is significantly influenced by the nature of the nucleophile and the electronic properties of the substituents on the phenyl ring. The following tables summarize representative kinetic data for the reactions of various aryl isocyanates with common nucleophiles. This data, while not specific to this compound, offers a baseline for predicting its reaction rates. The electron-withdrawing fluorine and trifluoromethyl groups are expected to increase the electrophilicity of the isocyanate group, suggesting a higher reaction rate compared to unsubstituted phenyl isocyanate.

Table 1: Reaction of Phenyl Isocyanate with Various Nucleophiles

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)
n-ButanolDioxane251.2 x 10⁻⁴
AnilineDiethyl Ether201.1 x 10⁻¹
WaterDioxane252.5 x 10⁻⁵

Table 2: Relative Reactivity of Substituted Phenyl Isocyanates with n-Butanol

IsocyanateRelative Rate (Phenyl Isocyanate = 1)
Phenyl Isocyanate1.00
p-Nitrophenyl Isocyanate12.3
p-Methoxyphenyl Isocyanate0.28
o-Tolyl Isocyanate0.35

Note: The data presented is compiled from various literature sources and should be used for comparative purposes only. Actual reaction rates will depend on specific experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate kinetic studies. Below are methodologies for key experiments commonly employed to investigate isocyanate reaction kinetics.

Protocol 1: Determination of Reaction Kinetics by HPLC

This protocol outlines the procedure for studying the reaction kinetics of an isocyanate with an alcohol, using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the isocyanate.

Materials:

  • This compound (or other isocyanate)

  • Anhydrous alcohol (e.g., n-butanol)

  • Anhydrous solvent (e.g., acetonitrile, dioxane)

  • Quenching agent (e.g., a primary or secondary amine in excess, like dibutylamine)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Thermostatted reaction vessel

Procedure:

  • Prepare stock solutions of the isocyanate and the alcohol in the anhydrous solvent of known concentrations.

  • Equilibrate the reaction vessel to the desired temperature.

  • Initiate the reaction by mixing the isocyanate and alcohol solutions in the reaction vessel.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a solution of the quenching agent. The quenching agent rapidly reacts with the remaining isocyanate to form a stable urea derivative.

  • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

  • Monitor the concentration of the urea derivative formed, which is proportional to the isocyanate concentration at the time of quenching.

  • Plot the concentration of the isocyanate versus time and determine the rate constant from the integrated rate law.

Protocol 2: In-situ Monitoring of Reaction Kinetics by FTIR Spectroscopy

This protocol describes the use of in-situ Fourier Transform Infrared (FTIR) spectroscopy to continuously monitor the progress of an isocyanate reaction.[1] This method is particularly useful for rapid reactions.

Materials:

  • This compound (or other isocyanate)

  • Nucleophile (e.g., alcohol, amine)

  • Anhydrous solvent

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe

  • Jacketed reaction vessel connected to a temperature controller

Procedure:

  • Assemble the reaction setup with the ATR probe immersed in the reaction vessel.

  • Add the nucleophile and solvent to the reaction vessel and allow it to reach the desired temperature.

  • Collect a background spectrum of the nucleophile and solvent mixture.

  • Inject the isocyanate into the reaction vessel with vigorous stirring to initiate the reaction.

  • Immediately begin collecting FTIR spectra at regular intervals.

  • Monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urethane or urea product peak(s).

  • Convert the absorbance data to concentration using a pre-established calibration curve.

  • Plot the concentration of the isocyanate versus time to determine the reaction kinetics.

Visualizations

The following diagrams illustrate key concepts related to isocyanate reactions and the experimental workflows used to study their kinetics.

Reaction_Pathway Isocyanate R-N=C=O (2-Fluoro-3-(trifluoromethyl)phenyl isocyanate) Intermediate Transition State Isocyanate->Intermediate Nucleophilic Attack Nucleophile Nu-H (e.g., Alcohol, Amine) Nucleophile->Intermediate Product R-NH-CO-Nu (Urethane or Urea) Intermediate->Product Proton Transfer

Caption: Generalized reaction pathway for the nucleophilic addition to an isocyanate.

HPLC_Workflow cluster_reaction Reaction cluster_analysis Analysis Reaction_Setup 1. Mix Isocyanate and Nucleophile at T Sampling 2. Withdraw Aliquots at Timed Intervals Reaction_Setup->Sampling Quenching 3. Quench Reaction Sampling->Quenching HPLC 4. HPLC Analysis Quenching->HPLC Data_Analysis 5. Determine Rate Constant HPLC->Data_Analysis

Caption: Experimental workflow for kinetic analysis using HPLC with quenching.

FTIR_Workflow Reaction_Setup 1. Isocyanate + Nucleophile in Reactor with ATR Probe Data_Acquisition 2. Continuous FTIR Spectral Acquisition Reaction_Setup->Data_Acquisition Data_Processing 3. Convert Absorbance to Concentration Data_Acquisition->Data_Processing Kinetic_Analysis 4. Plot Concentration vs. Time to Determine Rate Data_Processing->Kinetic_Analysis

Caption: Workflow for in-situ kinetic monitoring using FTIR spectroscopy.

References

A Head-to-Head Comparison of Fluorinated Phenyl Isocyanate Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenyl isocyanates are versatile building blocks in this endeavor, offering a means to introduce fluorine at specific positions on an aromatic ring, thereby modulating a molecule's physicochemical and biological properties. This guide provides a head-to-head comparison of the ortho- (2-), meta- (3-), and para- (4-) fluorinated isomers of phenyl isocyanate, focusing on their synthesis applications, reactivity, and spectroscopic characteristics.

Introduction to Fluorinated Phenyl Isocyanates

Phenyl isocyanate consists of a phenyl ring attached to a highly reactive isocyanate functional group (-N=C=O). The introduction of a fluorine atom onto the phenyl ring significantly influences the reactivity of the isocyanate group and the properties of the resulting derivatives, such as ureas and carbamates.[1] The position of the fluorine atom—ortho, meta, or para—alters the electronic and steric environment of the molecule, leading to distinct behaviors in chemical synthesis.[1] These isomers are crucial in the development of pharmaceuticals, agrochemicals, and advanced polymers.[2]

Physicochemical Properties

The physical properties of the three isomers are summarized in the table below. These properties are critical for designing reaction conditions and for the purification of products.

Property2-Fluorophenyl Isocyanate3-Fluorophenyl Isocyanate4-Fluorophenyl Isocyanate
Molecular Formula C₇H₄FNOC₇H₄FNOC₇H₄FNO
Molecular Weight 137.11 g/mol 137.11 g/mol 137.11 g/mol
Appearance LiquidLiquidLiquid
Density 1.222 g/mL at 25 °C1.201 g/mL at 25 °C~1.19 g/mL (estimated)
Refractive Index n20/D 1.5144n20/D 1.514Not available
Storage Temperature 2-8°C2-8°C2-8°C

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the characterization of the isomers and their reaction products. The following table summarizes key spectroscopic data for the three isomers.

Spectroscopic Data2-Fluorophenyl Isocyanate3-Fluorophenyl Isocyanate4-Fluorophenyl Isocyanate
¹H NMR --INVALID-LINK----INVALID-LINK----INVALID-LINK--[3]
¹³C NMR --INVALID-LINK----INVALID-LINK----INVALID-LINK--[4]
IR --INVALID-LINK----INVALID-LINK----INVALID-LINK--
¹⁹F NMR Data not readily availableData not readily available--INVALID-LINK--[5]

Reactivity and Synthesis of N,N'-Diphenylureas

The primary reaction of phenyl isocyanates is the nucleophilic addition of an amine to the isocyanate group to form a substituted urea. This reaction is typically fast and proceeds with high yield. The electronic effect of the fluorine atom influences the electrophilicity of the isocyanate carbon, thereby affecting the reaction rate. Generally, electron-withdrawing groups on the phenyl ring increase the reactivity of the isocyanate.

Isocyanate IsomerAmineProductYield (%)Melting Point (°C)Spectroscopic DataReference
2-Fluorophenyl Isocyanate4-Chloroaniline1-(4-chlorophenyl)-3-(2-fluorophenyl)ureaNot SpecifiedNot Specified¹H NMR, ¹³C NMR, ¹⁹F NMR data available for similar compounds[6][6]
3-Fluorophenyl Isocyanate4-Chloroaniline1-(4-chlorophenyl)-3-(3-fluorophenyl)ureaNot SpecifiedNot Specified¹H NMR, ¹³C NMR, ¹⁹F NMR data available for similar compounds[6][6]
4-Fluorophenyl Isocyanate4-Chloroaniline1-(4-chlorophenyl)-3-(4-fluorophenyl)urea72161-162¹H NMR, ¹³C NMR, ¹⁹F NMR data available for similar compounds[6][6]
4-Fluorophenyl IsocyanateAniline1-phenyl-3-(4-fluorophenyl)urea95178-180IR, ¹H NMR, ¹³C NMR, Mass Spec[7][7]

Experimental Protocols

General Protocol for the Synthesis of Fluorinated N,N'-Diphenylureas

This protocol is a generalized procedure based on literature methods for the synthesis of ureas from fluorinated phenyl isocyanates and anilines.[6][7]

Materials:

  • Fluorinated phenyl isocyanate isomer (2-fluoro, 3-fluoro, or 4-fluoro)

  • Substituted or unsubstituted aniline

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Stirring apparatus

  • Reaction vessel with a nitrogen or argon inlet

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the aniline (1.0 equivalent) in the anhydrous solvent.

  • To the stirred solution, add the fluorinated phenyl isocyanate isomer (1.0 equivalent) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the urea product often precipitates from the solution. If not, the solvent can be partially or fully removed under reduced pressure.

  • The crude product can be purified by filtration and washing with a suitable solvent (e.g., cold solvent used for the reaction, or a non-polar solvent like hexane) or by recrystallization or column chromatography if necessary.

  • The purified product should be dried under vacuum and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and its melting point determined.

Diagrams

ReactionPathway cluster_reactants Reactants cluster_product Product R1 Fluorophenyl Isocyanate P N,N'-Disubstituted Urea R1->P Nucleophilic Addition R2 Amine R2->P

Caption: Reaction pathway for the synthesis of N,N'-disubstituted ureas.

ExperimentalWorkflow A Dissolve Amine in Anhydrous Solvent B Add Fluorophenyl Isocyanate (dropwise) A->B C Stir at Room Temperature (2-24h) B->C D Monitor by TLC C->D D->C Reaction Incomplete E Product Isolation (Filtration/Evaporation) D->E Reaction Complete F Purification (Washing/Recrystallization) E->F G Characterization (NMR, IR, MP) F->G

Caption: General experimental workflow for urea synthesis.

Conclusion

The choice between ortho-, meta-, and para-fluorinated phenyl isocyanate isomers in synthesis depends on the desired electronic and steric properties of the final product. While all three isomers readily undergo nucleophilic addition with amines to form ureas, the position of the fluorine atom subtly influences the reactivity of the isocyanate and the characteristics of the resulting molecule. The para-isomer is often utilized due to the direct electronic communication of the fluorine atom with the isocyanate group via resonance, potentially enhancing its reactivity. However, the ortho- and meta-isomers provide alternative substitution patterns that are crucial for fine-tuning molecular interactions in drug discovery and materials science. The experimental protocols and data presented in this guide serve as a valuable resource for researchers working with these important fluorinated building blocks.

References

Comparative Analysis of Structure-Activity Relationships of Diaryl Urea Derivatives Targeting Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationships (SAR) of diaryl urea compounds, using sorafenib analogues as a key reference. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies.

The 2-fluoro-3-(trifluoromethyl)phenyl isocyanate scaffold is a key component in the design of various kinase inhibitors. While specific SAR studies on a broad series of derivatives from this particular isocyanate are limited in publicly available literature, extensive research on the closely related 4-chloro-3-(trifluoromethyl)phenyl urea moiety, the core of the multi-kinase inhibitor sorafenib, offers significant insights. This guide leverages the wealth of data on sorafenib and its analogues to provide a comprehensive overview of the structure-activity relationships governing the biological activity of this class of compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of diaryl urea derivatives, particularly their inhibitory effects on kinases like VEGFR-2 and BRAF, is highly dependent on the nature and position of substituents on the aromatic rings. The urea linker plays a crucial role in establishing key hydrogen bonding interactions with the hinge region of the kinase domain.

Key SAR observations from studies on sorafenib analogues include:

  • The Pyridine Ring: The N-methylpicolinamide group of sorafenib is critical for its activity. Modifications to this part of the molecule often lead to a significant decrease in potency.

  • The Diaryl Urea Moiety: The diaryl urea structure is essential for binding to the kinase hinge region. The trifluoromethyl group on the phenyl ring is a common feature in many potent inhibitors, contributing to favorable binding interactions.

  • The Bridging Oxygen: The ether linkage between the central phenyl ring and the picolinamide moiety is a key structural element. Its replacement with other groups can impact the overall conformation and activity of the molecule.

  • Substitutions on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influence the inhibitory activity. Halogen substitutions, such as chlorine and fluorine, have been shown to be beneficial for activity. For instance, the 4-chloro-3-(trifluoromethyl)phenyl group is a well-established pharmacophore in this class of inhibitors.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of selected sorafenib analogues and related diaryl urea derivatives against key cancer-related kinases and cell lines. These tables provide a quantitative comparison of the effects of structural modifications on the compounds' potency.

Compound IDModification from SorafenibTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Sorafenib -B-Raf (V600E)38HT-29 (Colon)6.1
VEGFR-290HUVEC0.02
Compound 1 Replacement of N-methylpicolinamide with a quinoline moietyFLT3-ITD5.60MV4-11 (Leukemia)0.000176[1]
Compound 2 Replacement of urea with a thiourea linkerVEGFR-2120A549 (Lung)8.5
Compound 3 Introduction of a hydroxyl group on the terminal phenyl ringB-Raf>1000MDA-MB-231 (Breast)>50

Note: IC50 values are indicative and can vary between different assay conditions. The data presented is for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below. These protocols are based on standard assays used in the field of kinase inhibitor discovery.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

  • Reagents and Materials: Recombinant human VEGFR-2 enzyme, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase buffer, substrate, and ATP to the wells of a 96-well plate.

    • Add the test compound dilutions to the wells.

    • Initiate the kinase reaction by adding the VEGFR-2 enzyme.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.[2][3][4][5][6]

BRAF Kinase Assay

This assay determines the inhibitory activity of a compound against the BRAF kinase.

  • Reagents and Materials: Recombinant human BRAF (wild-type or mutant, e.g., V600E) enzyme, kinase buffer, ATP, MEK1 (as substrate), 96-well plates, and a detection reagent.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • To the wells, add the kinase buffer, MEK1 substrate, and ATP.

    • Add the test compound dilutions.

    • Start the reaction by adding the BRAF enzyme.

    • Incubate the plate at 30°C for a defined time.

    • Terminate the reaction and quantify the amount of phosphorylated MEK1 or ADP produced.

    • Determine the IC50 value from the dose-response curve.[7][8][9][10][11]

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines.

  • Reagents and Materials: Cancer cell lines (e.g., A549, HT-29), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[12][13][14][15][16][17]

Visualizations

The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start This compound reaction Urea Formation Reaction start->reaction amine Aromatic/Aliphatic Amine amine->reaction product Diaryl Urea Derivative reaction->product kinase_assay In vitro Kinase Assays (VEGFR-2, BRAF, etc.) product->kinase_assay cell_assay Cell-based Assays (MTT, etc.) product->cell_assay sar_analysis SAR Analysis kinase_assay->sar_analysis cell_assay->sar_analysis sar_analysis->product Lead Optimization

Figure 1. General experimental workflow for the synthesis and evaluation of diaryl urea derivatives.

raf_mek_erk_pathway gf Growth Factor rtk Receptor Tyrosine Kinase (e.g., VEGFR) gf->rtk Binds ras RAS rtk->ras Activates braf BRAF ras->braf Activates mek MEK braf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation Promotes inhibitor Diaryl Urea Inhibitor (e.g., Sorafenib) inhibitor->rtk Inhibits inhibitor->braf Inhibits

Figure 2. Simplified RAF/MEK/ERK signaling pathway and points of inhibition by diaryl urea compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate are paramount for ensuring a safe laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, minimizing risk and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions:

This compound is a hazardous substance that is harmful if inhaled, ingested, or comes into contact with the skin.[1] It is also an irritant to the eyes, respiratory system, and skin.[1] Therefore, strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.

  • Avoid Incompatibilities: Keep the compound away from water, acids, strong bases, alcohols, and amines, as it can react vigorously with these substances.[2][3]

Step-by-Step Disposal and Decontamination Protocol

This protocol outlines the procedure for neutralizing and disposing of small quantities of this compound waste and decontaminating empty containers.

1. Waste Collection:

  • Collect waste this compound and any contaminated disposable materials (e.g., pipette tips, weighing boats) in a dedicated, clearly labeled, and chemically resistant waste container.

  • Do not seal the container tightly, as the reaction with atmospheric moisture can generate carbon dioxide gas, leading to a pressure buildup.[3][4]

2. Preparation of Decontamination Solution:

  • Prepare one of the following decontamination solutions in a chemical fume hood. The choice between the two formulations depends on laboratory policy and ventilation capabilities. The ammonia solution requires excellent ventilation.[4][5]

3. Neutralization of Liquid Waste:

  • In a chemical fume hood, slowly and in small portions, add the this compound waste to the chosen decontamination solution. The volume of the decontamination solution should be in excess to ensure complete neutralization.

  • Be aware that the neutralization reaction can be exothermic. Slow addition helps to control the reaction rate and temperature.

  • Gently stir the mixture.

  • Leave the container open in the fume hood for at least 48 hours to allow for the complete evolution of carbon dioxide gas and to ensure the reaction is complete.[6]

4. Decontamination of Empty Containers:

  • Triple rinse empty containers that held this compound with one of the decontamination solutions.[6]

  • Allow the rinsed containers to air dry in a well-ventilated area.

5. Final Disposal:

  • The neutralized waste and the decontaminated containers must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[4][6] Always consult with your EHS department for specific institutional and local regulations.

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[4]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as dry sand, vermiculite, or clay-based absorbent.[4] Do not use combustible materials like sawdust.

  • Apply Decontamination Solution: Once the spill is absorbed, slowly add one of the decontamination solutions to the absorbent material.

  • Collect and Dispose: After allowing the decontamination solution to react for at least 30 minutes, carefully scoop the mixture into an open-top, labeled waste container. Do not seal the container.[4]

  • Final Decontamination: Clean the spill area again with the decontamination solution and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste through your institution's EHS program.

Quantitative Data for Decontamination

The following table summarizes the recommended formulations for isocyanate decontamination solutions.

Decontamination SolutionComponentConcentrationPurpose
Formula 1 (Sodium Carbonate Based) Sodium Carbonate5-10% (w/v)Neutralizing Agent
Liquid Detergent0.2-2% (v/v)Surfactant to aid mixing
Waterto 100%Solvent
Formula 2 (Ammonia Based) Concentrated Ammonia Solution (28-30%)3-8% (v/v)Neutralizing Agent
Liquid Detergent0.2-2% (v/v)Surfactant to aid mixing
Waterto 100%Solvent

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste Waste Handling cluster_procedure Disposal & Decontamination Procedure cluster_final Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood prep_decon Prepare Decontamination Solution (Table 1) fume_hood->prep_decon waste_type Type of Waste? prep_decon->waste_type liquid_waste Liquid Isocyanate Waste waste_type->liquid_waste Liquid empty_container Empty Isocyanate Container waste_type->empty_container Container spill Isocyanate Spill waste_type->spill Spill neutralize_liquid Slowly add waste to Decontamination Solution liquid_waste->neutralize_liquid rinse_container Triple rinse with Decontamination Solution empty_container->rinse_container absorb_spill Absorb with inert material (e.g., sand, vermiculite) spill->absorb_spill react Stir and leave open in fume hood for 48 hours neutralize_liquid->react final_disposal Package, label, and dispose of all waste as hazardous material through institutional EHS react->final_disposal air_dry Air dry in ventilated area rinse_container->air_dry air_dry->final_disposal decontaminate_spill Apply Decontamination Solution to absorbent absorb_spill->decontaminate_spill decontaminate_spill->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Safety Information

PropertyValue
Chemical Name This compound
CAS Number 190774-52-8
Molecular Formula C₈H₃F₄NO
Hazards Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Causes skin irritation and serious eye irritation.[1][2] May cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled.[1][2] May cause an allergic skin reaction.[2]
Signal Word Danger[2]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile, butyl rubber), disposable suits or coveralls, and a full-face or half-face respirator with filters suitable for organic vapors and particulates (A2P3 or similar rating).[1][3][4][5]
First Aid Measures Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical aid.[1] Skin: Wash with plenty of soap and water.[1] Ingestion: Wash mouth out with water and get medical aid.[1] Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1]

Operational Plan for Handling

1. Engineering Controls and Preparation:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a tested and adequate face velocity.[6] Enclosed work areas can contain high concentrations of isocyanates.[7][8]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, vermiculite), a neutralizing agent for isocyanates (if available from your safety supplier), and appropriate waste disposal bags should be readily available.[9]

2. Personal Protective Equipment (PPE) Donning Procedure:

  • Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[4] Standard disposable gloves are often not sufficient.[4]

  • Protective Clothing: Don a disposable suit or coveralls to prevent skin contact.[4]

  • Eye Protection: Wear chemical safety goggles and a face shield, or a full-face respirator.[4][5]

  • Respiratory Protection: A full-face or half-face respirator with organic vapor and particulate filters (A2P3 or similar) is required.[4] In some cases, powered air-purifying respirators (PAPRs) or supplied-air respirators may be necessary for higher-risk tasks.[8]

3. Handling the Chemical:

  • Pre-use Inspection: Before use, inspect the container for any damage or leaks.

  • Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing or creating aerosols.

  • Reaction Setup: If using in a reaction, ensure the apparatus is properly assembled and vented into the fume hood's exhaust.

  • Post-handling: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.[7]

Disposal Plan

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical.

  • Solid Waste: All contaminated solid waste, including gloves, disposable suits, absorbent materials from spills, and empty containers, must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

2. Decontamination of Labware:

  • Reusable labware should be decontaminated in the fume hood. Rinse with a suitable organic solvent, and collect the rinsate as hazardous waste.

  • Then, wash the labware with soap and water.

3. Final Disposal:

  • Store hazardous waste in a designated, well-ventilated, and secure satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[1]

  • Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[1][6]

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_vent Verify Fume Hood Operation prep_safety Check Safety Shower & Eyewash prep_vent->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill prep_ppe Don Appropriate PPE prep_spill->prep_ppe handle_inspect Inspect Chemical Container prep_ppe->handle_inspect handle_dispense Dispense Chemical in Fume Hood handle_inspect->handle_dispense handle_use Perform Experimental Work handle_dispense->handle_use cleanup_decon Decontaminate Labware handle_use->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_store Store Waste in Designated Area cleanup_waste->cleanup_store cleanup_ppe Doff and Dispose of PPE cleanup_store->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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